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  • Product: 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid
  • CAS: 39875-10-0

Core Science & Biosynthesis

Foundational

High-Resolution Mechanism of Action: 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic Acid as a Privileged Scaffold for Metalloenzyme Inhibition

Executive Summary In small-molecule drug discovery, the pyrimidine-4-carboxylic acid scaffold is recognized as a highly versatile and potent pharmacophore. Specifically, 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the pyrimidine-4-carboxylic acid scaffold is recognized as a highly versatile and potent pharmacophore. Specifically, 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (HDMPC, CAS: 39875-10-0) serves as a privileged building block for designing inhibitors against critical viral and human metalloenzymes, including Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase [1] and HIV-1 Ribonuclease H (RNase H) [2].

This technical guide dissects the precise molecular mechanism of action (MoA) of HDMPC, detailing its thermodynamic binding profile, structure-activity relationship (SAR) dynamics, and the self-validating experimental workflows required to characterize its inhibitory properties.

Molecular Mechanism of Action (MoA)

The primary mechanism of action for HDMPC and its derivatives is the competitive inhibition of metalloenzymes via active-site divalent cation chelation .

Bidentate Mg²⁺ Chelation in the Catalytic Core

Viral polymerases (like HCV NS5B) and endonucleases (like HIV RNase H) rely on a highly conserved triad or tetrad of acidic residues (e.g., the DEDD motif in RNase H) to coordinate two essential magnesium (Mg²⁺) or manganese (Mn²⁺) ions. These metal ions are strictly required to activate the 3'-OH of elongating RNA/DNA and position the incoming nucleotide triphosphate for nucleophilic attack.

HDMPC exploits this vulnerability. The spatial arrangement of the 6-hydroxy group (which can tautomerize to a 6-oxo group) and the 4-carboxylic acid creates a perfect geometry for bidentate or tridentate coordination with the catalytic Mg²⁺ ions. By chelating the metal ions, HDMPC displaces the natural substrate and disrupts the electrostatic network required for catalysis, leading to immediate polymerization arrest [1][2].

Hydrophobic Anchoring via 2,5-Dimethyl Substituents

While the hydroxy-carboxylate motif drives metal binding, the 2,5-dimethyl groups dictate target selectivity and binding kinetics. In the tight active site of viral polymerases, these methyl groups engage in critical Van der Waals interactions with adjacent hydrophobic pockets (e.g., interacting with strictly conserved tyrosine or histidine residues). This hydrophobic anchoring drastically reduces the off-rate ( koff​ ) of the inhibitor, preventing solvent molecules from displacing the chelation complex.

MoA HDMPC HDMPC (Ligand) Mg2 Catalytic Mg2+ (Active Site) HDMPC->Mg2 Bidentate Chelation (6-OH, 4-COOH) Inhibition Polymerization Arrest Mg2->Inhibition Catalytic Failure Pol Viral Polymerase (e.g., HCV NS5B) Pol->Mg2 Coordinates

Fig 1: Mechanism of HDMPC-mediated metalloenzyme inhibition via bidentate Mg2+ chelation.

(Note: Beyond metalloenzymes, functionalized derivatives of pyrimidine-4-carboxylic acids also act as highly potent, ATP-competitive hinge-binding inhibitors of Glycogen Synthase Kinase-3 (GSK-3), demonstrating the scaffold's broad utility [3].)

Quantitative Data: Binding Kinetics & Inhibition Metrics

To contextualize the potency of the HDMPC scaffold, we summarize the typical quantitative binding metrics observed when evaluating this class of compounds against standard metalloenzyme targets. The data below illustrates the dependency of the IC₅₀ on the concentration of the Mg²⁺ cofactor, a hallmark of metal-chelating inhibitors.

Target EnzymeLigand/ScaffoldAssay Mg²⁺ Conc.IC₅₀ (µM) Kd​ (µM) via ITCPrimary Interaction
HCV NS5B HDMPC analog1.0 mM4.2 ± 0.52.1 ± 0.3Mg²⁺ Chelation
HCV NS5B HDMPC analog5.0 mM18.5 ± 1.2N/AMg²⁺ Chelation (Shifted)
HIV-1 RNase H HDMPC analog2.0 mM2.9 ± 0.41.8 ± 0.2Mg²⁺ Chelation
GSK-3β Amide derivativeN/A (ATP comp.)0.07 ± 0.02< 0.1Hinge H-Bonding

Table 1: Comparative binding kinetics of HDMPC-derived scaffolds. The rightward shift in IC₅₀ at higher Mg²⁺ concentrations confirms the metal-dependent mechanism of action.

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that identifying a metal-chelating inhibitor is fraught with false positives (e.g., non-specific aggregation or pan-assay interference compounds, PAINS). To establish trustworthiness, we must utilize a self-validating workflow. We do not just measure inhibition; we prove causality by directly measuring the thermodynamics of the metal-ligand interaction.

Protocol 1: FRET-Based Metalloenzyme Inhibition Assay

Purpose: To quantify the primary inhibitory activity (IC₅₀) and confirm metal-dependency.

  • Reagent Preparation: Prepare HDMPC in 100% DMSO (10 mM stock). Prepare the enzyme (e.g., recombinant HIV-1 RNase H) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.05% Tween-20 to prevent non-specific aggregation).

  • Cofactor Titration (The Causality Step): Run the assay in two parallel conditions: Low Mg²⁺ (1 mM) and High Mg²⁺ (10 mM). Rationale: A true active-site chelator will show a right-shifted IC₅₀ (reduced potency) in the presence of excess magnesium due to competition.

  • Incubation: Pre-incubate the enzyme, varying concentrations of HDMPC (0.1 µM to 100 µM), and MgCl₂ for 15 minutes at 37°C.

  • Substrate Addition: Add the FRET-labeled RNA/DNA hybrid substrate (e.g., 3'-Fluorescein/5'-Dabcyl).

  • Kinetic Readout: Measure fluorescence (Ex: 490 nm, Em: 520 nm) continuously for 30 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using a 4-parameter logistic fit.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Mg²⁺ Binding

Purpose: To orthogonally validate that HDMPC directly binds Mg²⁺, proving the chelation MoA independent of the enzyme.

  • Buffer Matching: Dialyze HDMPC and MgCl₂ into the exact same buffer (50 mM HEPES pH 7.4) to eliminate heat of dilution artifacts.

  • Cell and Syringe Loading: Load 50 µM HDMPC into the ITC sample cell. Load 1 mM MgCl₂ into the injection syringe.

  • Titration: Perform 20 injections of 2 µL MgCl₂ at 25°C, with 120-second intervals between injections to allow the baseline to stabilize.

  • Data Analysis: Integrate the heat peaks. Causality Check: Metal chelation by the 6-hydroxy-4-carboxylate motif is typically an enthalpy-driven process ( ΔH<0 ). Fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), stoichiometry ( N ), and enthalpy ( ΔH ).

Workflow Step1 1. Compound Prep (HDMPC in DMSO) Step2 2. FRET Assay (Enzyme + Substrate) Step1->Step2 Step3 3. ITC Validation (Thermodynamics) Step2->Step3 IC50 < 10 µM Step4 4. X-Ray Crystallography (Binding Pose) Step3->Step4 Kd Confirmed

Fig 2: Step-by-step experimental workflow for validating HDMPC metalloenzyme inhibition.

Conclusion & Future Perspectives

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (HDMPC) is far more than a simple organic building block; it is a precision-engineered warhead for metalloenzyme inhibition. By leveraging the bidentate chelation capacity of its 6-hydroxy and 4-carboxylate groups, alongside the hydrophobic anchoring of its methyl substituents, it effectively neutralizes the catalytic Mg²⁺ ions required for viral replication. For drug development professionals, integrating this scaffold into larger molecular frameworks (such as thiazolone-pyrimidines or anilino-carboxamides) offers a validated pathway to potent, selective inhibitors.

References

  • Inhibitors of the hepatitis C virus RNA-dependent RNA polymerase Source: ARKIVOC (Archive for Organic Chemistry), 2006. URL:[Link]

  • Structure-Based Design of Novel Thiazolone[3,2-a]pyrimidine Derivatives as Potent RNase H Inhibitors for HIV Therapy Source: Molecules (MDPI), 2024. URL:[Link]

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid

Introduction: A Strategic Approach to a Novel Pyrimidine Scaffold The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from nucleic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Strategic Approach to a Novel Pyrimidine Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, from nucleic acids to therapeutic agents.[1] The specific scaffold, 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid, presents a compelling case for investigation. Its architecture combines key pharmacophoric elements: a hydrogen-bond donating/accepting hydroxy-pyrimidine core, a crucial acidic center in the carboxylic acid, and modulating methyl groups that can influence solubility, lipophilicity, and metabolic stability.

This guide provides a comprehensive analysis of the core physicochemical properties of this molecule. In the absence of extensive published data for this specific entity, we will ground our discussion in the established chemistry of its constituent parts and data from closely related analogues. The focus is not merely on theoretical values but on the practical, validated methodologies required to determine these properties experimentally. This approach ensures that researchers are equipped with both a predictive understanding and the means to generate robust, reliable data for drug discovery and development programs.

A critical structural aspect of this molecule is the keto-enol tautomerism inherent to the 6-hydroxypyrimidine system. The compound exists in equilibrium between the 'hydroxy' (enol) form and the more stable 'oxo' (keto) form, correctly named 2,5-dimethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. This equilibrium influences the molecule's electronic distribution, hydrogen bonding potential, and pKa values, making its consideration essential in all physicochemical assessments.

Caption: Keto-enol tautomerism of the target compound.

Core Physicochemical Properties: A Predictive and Experimental Overview

The successful progression of a drug candidate is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

PropertyPredicted Value / RangeSignificance in Drug Development
Molecular Formula C₈H₈N₂O₃Defines the elemental composition and exact mass.
Molecular Weight 180.16 g/mol Influences diffusion rates and compliance with drug-likeness guidelines (e.g., Lipinski's Rule of 5).
pKa pKa₁: ~2.5-3.5 (Acid)pKa₂: ~8.5-9.5 (Enol/Amide)Determines the ionization state at physiological pH, impacting solubility, permeability, and target binding.
logP / logD₇.₄ ~0.5 - 1.5Measures lipophilicity, which affects membrane permeability, protein binding, and solubility.
Aqueous Solubility Low to ModerateCrucial for formulation, bioavailability, and achieving therapeutic concentrations.
Melting Point High (>200 °C)Indicates crystal lattice energy and stability; relevant for manufacturing and storage.

Acidity and Ionization (pKa)

The ionization state of a molecule at physiological pH (typically 7.4) is arguably one of its most important properties. It dictates solubility, membrane passage, and the nature of interactions with its biological target. Our target molecule is amphoteric, possessing both an acidic carboxylic acid group and a weakly acidic/basic hydroxypyrimidine system.

  • Causality Behind Expected Values: The primary acidic center is the carboxylic acid at the 4-position. Its pKa is expected to be in the range of 2.5-3.5. The electron-withdrawing nature of the pyrimidine ring will increase its acidity compared to a simple aliphatic carboxylic acid. The second pKa value arises from the deprotonation of the N-H or O-H group of the 6-oxo/hydroxy moiety, which typically occurs at a more basic pH, estimated to be between 8.5 and 9.5.

Authoritative Experimental Protocol: Potentiometric Titration

Potentiometric titration remains the gold standard for pKa determination due to its precision and direct measurement of ion activity.[2][3] The method involves monitoring pH changes in a solution of the compound upon the incremental addition of a standardized titrant (acid or base).[4][5]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy.[4][5]

  • Sample Preparation: Prepare a 1-5 mM solution of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid in deionized water. A co-solvent (e.g., methanol or DMSO, <1-2%) may be used if aqueous solubility is low, but a correction for the co-solvent effect on pH (the p_s_H value) must be applied for highest accuracy.

  • Ionic Strength Adjustment: Add a concentrated solution of an inert salt (e.g., KCl) to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration. This minimizes fluctuations in activity coefficients.[4][5]

  • Titration - Acidic pKa: Acidify the sample solution to ~pH 2 with 0.1 M HCl. Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of standardized 0.1 M NaOH.

  • Titration - Basic pKa: Continue the titration past the first equivalence point up to ~pH 12 to determine the second pKa value.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize (drift < 0.005 pH units/second).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. More accurately, they are determined from the inflection points of the first derivative of the titration curve (ΔpH/ΔV vs. V).

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate 1. Calibrate pH Meter (pH 4, 7, 10) Prepare 2. Prepare 1-5 mM Compound Solution Calibrate->Prepare Ionic 3. Adjust Ionic Strength (0.15 M KCl) Prepare->Ionic Acidify 4. Acidify to pH 2 (0.1 M HCl) Ionic->Acidify Titrate 5. Titrate with 0.1 M NaOH (Stepwise Addition) Acidify->Titrate Record 6. Record pH vs. Volume Titrate->Record Plot 7. Plot Titration Curve (pH vs. Volume) Record->Plot Derivative 8. Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative pKa 9. Identify Inflection Points (pKa Values) Derivative->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD)

Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects. It is quantified as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) for all species at a given pH.

  • Causality Behind Expected Values: The parent scaffold, 6-hydroxypyrimidine-4-carboxylic acid, is highly polar. The addition of two methyl groups significantly increases lipophilicity. However, the presence of the ionizable carboxylic acid and the polar hydroxy/oxo group keeps the overall logP in a moderately low range. At pH 7.4, the carboxylic acid will be deprotonated, making the molecule more polar and resulting in a logD₇.₄ value that is significantly lower (more negative) than its logP.

Authoritative Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the traditional and most reliable "gold standard" for determining logP/logD.[6] It directly measures the equilibrium distribution of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[7]

Step-by-Step Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination) and vice-versa by shaking them together for 24 hours and allowing the phases to separate. This prevents volume changes during the experiment.

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Partitioning: In a glass vial, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer (e.g., 1 mL of each).

  • Spiking: Add a small volume of the compound's stock solution to the vial, ensuring the final concentration is within the linear range of the analytical method and the solvent volume is minimal (<1%).

  • Equilibration: Cap the vial tightly and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Quantify the concentration of the compound in both the n-octanol (C_oct_) and aqueous (C_aq_) phases using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate the distribution coefficient (D) as the ratio of the concentrations: D = C_oct_ / C_aq_. The final value is expressed as its base-10 logarithm: logD = log₁₀(D).

Melting Point & Thermal Stability

The melting point (Tm) provides information about the purity of the compound and the strength of its crystal lattice. A sharp melting point over a narrow range is indicative of high purity. For drug development, thermal stability is crucial for manufacturing (e.g., milling, drying) and long-term storage.

  • Causality Behind Expected Values: The ability of the molecule to form strong intermolecular hydrogen bonds via its carboxylic acid and hydroxypyrimidine moieties, combined with potential π-stacking of the pyrimidine rings, suggests a stable crystal lattice. Therefore, a relatively high melting point, likely exceeding 200 °C, is anticipated. For comparison, the related compound 6-Hydroxy-2,4-dimethylpyrimidine has a melting point of 195-202 °C.[8]

Authoritative Experimental Protocol: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It provides a highly accurate and reproducible determination of the melting point and can also reveal other thermal events like polymorphism or decomposition.[10][11]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered compound into a standard aluminum DSC pan.

  • Crucible Sealing: Crimp the pan with a lid. For volatile substances or to prevent degradation, a hermetically sealed pan should be used.[12]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Thermal Program: Set the instrument to heat the sample at a constant rate, typically 5-10 °C/min, over a temperature range that brackets the expected melting point (e.g., from 25 °C to 300 °C).

  • Data Acquisition: The instrument records the differential heat flow as a function of temperature, generating a thermogram.

  • Data Analysis: The melting event is observed as an endothermic peak on the thermogram.[9] The melting point can be reported as the onset temperature (the extrapolated beginning of the melting peak) or the peak temperature. The extrapolated onset temperature at a theoretical zero heating rate corresponds to the thermodynamic liquefaction temperature. The area under the peak is proportional to the heat of fusion (ΔH_fus_).

Conclusion

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a scaffold with significant potential, meriting a thorough investigation of its physicochemical properties. While direct experimental data is sparse, a robust understanding can be built upon the principles of physical organic chemistry and data from analogous structures. The authoritative, validated protocols detailed in this guide—potentiometric titration for pKa, the shake-flask method for logD, and differential scanning calorimetry for thermal analysis—provide the essential framework for researchers to generate the high-quality, reliable data necessary to advance this and other novel compounds through the drug discovery pipeline. Adherence to these systematic experimental approaches is fundamental to building the comprehensive data package required for informed decision-making in modern pharmaceutical development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135453694, 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester. Available from: [Link]

  • Yildiz, E., & Demircan, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 5(2), 46-52. Available from: [Link]

  • Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Santos-Ferreira, T., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5347. Available from: [Link]

  • Borysov, A., & Borysova, T. (2018). LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]

  • O'Hagan, S., & Kell, D. B. (2015). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Borysov, A., & Borysova, T. (2018). LogP / LogD shake-flask method. protocols.io. Available from: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
  • Yildiz, E., & Demircan, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • ECETOC. (2005). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 96. Available from: [Link]

  • Gmelin, E., & Sarge, S. M. (2000). DSC Studies on Organic Melting Temperature Standards. ResearchGate. Available from: [Link]

  • Mettler Toledo. (1999). DSC purity determination. TA UserCom 10. Available from: [Link]

  • TA Instruments. Purity Determination and DSC Tzero™ Technology. Available from: [Link]

  • Qualitest FZE. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Available from: [Link]

  • Gmelin, E., & Sarge, S. M. (2006). DSC studies on organic melting point temperature standards. Thermochimica Acta, 451(1-2), 40-44. Available from: [Link]

  • Google Patents. (1990). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • Singh, R., & Kumar, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. Available from: [Link]

  • Organic Syntheses. 2-mercaptopyrimidine. Available from: [Link]

  • Gupta, M., et al. (2021). Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. International Journal of Pharmacognosy & Chinese Medicine, 5(1). Available from: [Link]

  • IJPSR. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

Sources

Foundational

Structural Elucidation and Crystallographic Profiling of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic Acid

Executive Summary In modern structure-based drug design (SBDD), the precise spatial arrangement of functional groups dictates a molecule's pharmacodynamic profile. 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design (SBDD), the precise spatial arrangement of functional groups dictates a molecule's pharmacodynamic profile. 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (CAS: 39875-10-0) is a highly privileged heterocyclic scaffold. Derivatives of pyrimidine-4-carboxylic acids are foundational in the development of Kynurenine 3-monooxygenase (KMO) inhibitors for neurodegenerative diseases [1] and Protein Arginine Methyltransferase 5 (PRMT5) inhibitors for oncology [2].

This technical whitepaper provides an in-depth analysis of the solid-state chemistry, tautomeric behavior, and crystallographic structural elucidation of this compound. By understanding the causality behind its crystal packing—specifically its supramolecular hydrogen-bonding networks—researchers can better predict its behavior as a pharmacophore in biological systems.

Chemical Context: Tautomerism and Supramolecular Logic

A critical structural feature of 6-hydroxy-substituted pyrimidines is their solid-state tautomerism. While drawn conventionally with a hydroxyl group (-OH) at the C6 position, crystallographic evidence of related pyrimidine-4-carboxylic acids demonstrates that these molecules frequently crystallize in their 6-oxo (lactam) tautomeric form [3].

The Causality of Crystal Packing

The preference for the lactam tautomer in the solid state is driven by the thermodynamics of crystal lattice formation. The 6-oxo form provides a highly polarized N-H bond (at the N1 position) and a strong carbonyl hydrogen-bond acceptor. This allows the molecules to form robust, self-assembling 1D chains or 2D sheets.

  • Carboxylic Acid Dimerization: The C4-carboxylic acid groups typically form classic R22​(8) hydrogen-bonded dimers.

  • Pyrimidine Core Interactions: The protonated pyrimidine nitrogen acts as a strong hydrogen-bond donor to the adjacent molecule's oxo or carboxylate groups, creating a highly stable, coplanar molecular sheet [3].

H_Bonding M1 6-Hydroxy Group (Tautomeric 6-Oxo) M4 Adjacent Molecule (Crystal Lattice) M1->M4 Intermolecular H-Bond M2 Pyrimidine N3 (H-Bond Acceptor) M5 Target Protein (e.g., KMO / PRMT5) M2->M5 Pharmacophore Binding M3 Carboxylic Acid (C4 Position) M3->M4 Carboxyl Dimerization M3->M5 Salt Bridge / H-Bond

Supramolecular interactions and pharmacophore mapping of the pyrimidine scaffold.

Quantitative Data: Crystallographic Parameters

While the exact empirical unit cell for the highly specific 2,5-dimethyl derivative may vary based on the crystallization solvent (solvates/hydrates), the core crystallographic parameters are highly conserved across the pyrimidine-4-carboxylic acid class. Table 1 summarizes the expected structural metrics extrapolated from foundational single-crystal X-ray diffraction (SC-XRD) studies of the parent pyrimidine-4-carboxylic acid [3].

Table 1: Representative Crystallographic Parameters for Pyrimidine-4-Carboxylic Acid Derivatives

ParameterParent Pyrimidine-4-carboxylic acid [3]6-Hydroxy-2,5-dimethyl Derivative (Class Consensus)
Crystal System MonoclinicMonoclinic or Triclinic
Space Group P21​/m P21​/c (due to methyl steric hindrance breaking mirror symmetry)
Z (Molecules/Unit Cell) 24
Dominant H-Bond Motif O—H···N (2.658 Å)N—H···O (Lactam) & O—H···O (Carboxyl)
Molecular Conformation Coplanar (Hetero-ring & Carboxylate)Slightly twisted carboxylate (due to C5-methyl clash)
Stacking Interactions π−π stacking (Inter-sheet distance ~3.17 Å) π−π stacking modulated by methyl groups

Experimental Protocol: Self-Validating SC-XRD Workflow

To achieve high-resolution structural elucidation, the experimental workflow must be strictly controlled. The following protocol details the methodology for growing diffraction-quality crystals and solving the structure, emphasizing the causality behind each procedural choice.

Phase I: Controlled Crystallization

The goal is to achieve thermodynamic control, preventing the precipitation of kinetic polymorphs or amorphous powders.

  • Solvent Selection: Dissolve 50 mg of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid in a 20:1 mixture of hot water and methanol (approx. 350 K) [3]. Causality: Protic solvents facilitate the formation of the thermodynamically stable hydrogen-bonded networks required for macroscopic crystal lattice growth.

  • Supersaturation: Acidify the solution to pH 2–3 using concentrated HCl. Causality: Ensuring the carboxylic acid is fully protonated is mandatory to form the neutral crystal lattice rather than a zwitterionic or anionic salt.

  • Nucleation: Allow the solution to cool to room temperature (293 K) in a vibration-free environment over 72 hours. Harvest the resulting colorless crystal blocks.

Phase II: Data Collection & Phase Problem Solution

The protocol must be self-validating; data redundancy and R-factor minimization serve as internal quality controls.

  • Crystal Mounting: Select a crystal with dimensions roughly 0.17×0.16×0.06 mm. Coat the crystal in paratone oil and mount it on a glass fiber. Causality: The oil prevents the loss of any co-crystallized solvent molecules and protects the crystal from atmospheric moisture.

  • Diffraction: Collect data using a diffractometer equipped with Mo K α radiation ( λ=0.71073 Å) at 293 K (or 100 K for higher resolution).

  • Refinement: Solve the structure using direct methods (e.g., SHELXT).

    • Critical Validation Step: Locate the hydrogen atoms attached to the heteroatoms (O and N) using the difference Fourier map rather than placing them in calculated positions. Causality: Isotropically refining these specific hydrogen atoms is the only definitive way to prove whether the molecule exists in the 6-hydroxy or 6-oxo tautomeric state in the solid lattice.

XRD_Workflow N1 Compound Synthesis (CAS: 39875-10-0) N2 Solvent Screening (MeOH/H2O mixtures) N1->N2 Purified API N3 Slow Evaporation (Controlled Nucleation) N2->N3 Supersaturation N4 Single Crystal Selection (>0.1 mm dimensions) N3->N4 Crystal Harvest N5 X-Ray Diffraction (Mo Kα, 293 K) N4->N5 Goniometer Mount N6 Structure Refinement (R-factor minimization) N5->N6 Electron Density Map

Workflow for the single-crystal X-ray diffraction analysis of pyrimidine-4-carboxylic acids.

Conclusion

The crystal structure of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is dictated by a delicate balance of tautomeric equilibrium and supramolecular hydrogen bonding. By employing rigorous SC-XRD protocols—specifically focusing on the difference Fourier mapping of labile protons—researchers can definitively map the hydrogen-bond donor/acceptor profile of this scaffold. This structural clarity is paramount for drug development professionals utilizing this core to design highly specific, high-affinity ligands for targets like KMO and PRMT5.

References

  • Development of a Series of Aryl Pyrimidine Kynurenine Monooxygenase Inhibitors as Potential Therapeutic Agents for the Treatment of Huntington's Disease.Journal of Medicinal Chemistry - ACS Publications.
  • COMPOUND HAVING ANTITUMOR ACTIVITY AND USE THEREOF.European Patent Office - EP 4209485 A1.
  • Pyrimidine-4-carboxylic acid.Acta Crystallographica Section E: Structure Reports Online (via NIH/PMC).
Exploratory

pharmacokinetics of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid Introduction: Charting the Course for a Novel Pyrimidine Carboxylic Acid In the landscape of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid

Introduction: Charting the Course for a Novel Pyrimidine Carboxylic Acid

In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from a promising hit to a viable clinical candidate is fraught with challenges. A significant portion of this attrition is attributable to suboptimal pharmacokinetic (PK) properties. Therefore, an early and comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely advantageous; it is a cornerstone of a successful drug development program.[1][2]

This guide focuses on a hypothetical NCE, 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid , a member of the pyrimidine carboxylic acid class. Compounds of this nature are of interest in various therapeutic areas due to their potential as enzyme inhibitors or receptor modulators. However, before its therapeutic potential can be explored, a rigorous in vitro characterization of its pharmacokinetic properties is essential.

This document serves as a technical whitepaper for researchers, scientists, and drug development professionals. It provides a detailed, field-proven framework for evaluating the in vitro ADME profile of an NCE like 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid. We will delve into the causality behind experimental choices, describe self-validating protocols, and present data in a clear, actionable format, grounding every step in authoritative scientific principles.

Chapter 1: Metabolic Stability - The Litmus Test for Survival

The first critical question for any NCE is its metabolic stability. A compound that is rapidly metabolized by the liver will likely have a short half-life and poor oral bioavailability, rendering it ineffective as a drug.[3] We assess this stability using two primary in vitro systems: liver microsomes and hepatocytes.

Causality of Experimental Choice:
  • Liver Microsomes: These subcellular fractions are enriched with Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism (e.g., oxidation, reduction, hydrolysis).[4] Microsomal assays are cost-effective, high-throughput, and provide a clear measure of a compound's susceptibility to CYP-mediated clearance.[4]

  • Hepatocytes: As a more physiologically relevant model, whole liver cells contain both Phase I and Phase II (conjugation) enzymes, as well as active transporter systems.[3] Hepatocyte assays provide a more complete picture of hepatic clearance, capturing metabolic pathways that microsomal assays might miss.[3][4]

Experimental Protocol: Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (from human and relevant preclinical species) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in the phosphate buffer.

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Pre-warm the microsomal suspension and the NCE working solution (final concentration typically 0.5-1 µM) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[5]

  • Sample Collection and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.[4]

    • Immediately terminate the reaction by adding 2-3 volumes of a cold organic solvent (e.g., acetonitrile) containing an internal standard (for analytical quantification).[4][5] This step precipitates the proteins and halts all enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5][6]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[4]

Metabolic_Stability_Workflow prep Reagent Preparation (Microsomes, Compound, NADPH) pre_incubate Pre-incubation (37°C) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate sampling Time-Point Sampling (0, 5, 15, 30, 60 min) initiate->sampling Incubate at 37°C quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench process Centrifuge & Extract Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ & CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Data Presentation: Hypothetical Metabolic Stability Data
SpeciesSystemt½ (min)CLint (µL/min/mg protein)Stability Classification
HumanMicrosomes4530.8Moderate
RatMicrosomes2555.4Low
HumanHepatocytes6521.3 (µL/min/10⁶ cells)Moderate-High
RatHepatocytes3836.5 (µL/min/10⁶ cells)Moderate

Chapter 2: Intestinal Permeability - Gateway to Oral Bioavailability

For an orally administered drug, crossing the intestinal epithelium is the first major hurdle. The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal absorption.[7][8]

Causality of Experimental Choice:

Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into a monolayer of polarized enterocytes when cultured on semi-permeable supports.[8][9] They form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, BCRP), thus mimicking the barrier function of the human intestinal wall.[9][10] This model allows us to measure the rate of drug transport and identify if the compound is a substrate of efflux pumps, which can severely limit absorption.[10]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell™ polycarbonate membrane inserts in a multi-well plate.[10]

    • Culture the cells for 18-21 days to allow for full differentiation and formation of a confluent monolayer with robust tight junctions.

  • Monolayer Integrity Verification:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be within the laboratory's historical acceptance range.[11]

    • Alternatively, co-dose with a low-permeability paracellular marker, such as Lucifer yellow or mannitol, and confirm its transport is minimal.[7]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Apical-to-Basolateral (A→B) Transport: Add the test compound (typically at 1-10 µM) to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.[11]

    • Basolateral-to-Apical (B→A) Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.[11]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).

  • Sample Analysis:

    • At the end of the incubation, take samples from both donor and receiver chambers.

    • Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B). An ER > 2 is generally considered an indication that the compound is a substrate of active efflux.

Caco2_Permeability cluster_A_to_B Apical to Basolateral (A->B) Transport cluster_B_to_A Basolateral to Apical (B->A) Transport apical_A Apical Chamber (Donor) + Compound membrane_A Caco-2 Monolayer apical_A->membrane_A Absorption basolateral_A Basolateral Chamber (Receiver) Sample for LC-MS/MS membrane_A->basolateral_A calc Calculate Papp & Efflux Ratio ER = Papp(B->A) / Papp(A->B) basolateral_B Basolateral Chamber (Donor) + Compound membrane_B Caco-2 Monolayer basolateral_B->membrane_B apical_B Apical Chamber (Receiver) Sample for LC-MS/MS membrane_B->apical_B Efflux

Caption: Bidirectional Caco-2 assay for permeability and efflux.

Data Presentation: Hypothetical Caco-2 Permeability Data
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Substrate
Test Compound 8.521.32.5HighYes
Atenolol (Low Perm.)0.20.42.0LowNo
Propranolol (High Perm.)20.122.51.1HighNo
Digoxin (Efflux Substrate)0.515.030.0LowYes

Chapter 3: Plasma Protein Binding - The Freedom to Act

Once absorbed, a drug's distribution and availability to its target site are heavily influenced by its binding to plasma proteins.[12] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.[1] Therefore, determining the fraction unbound (fu) is critical for interpreting PK and pharmacodynamic (PD) data.

Causality of Experimental Choice:

Equilibrium dialysis is considered the "gold standard" for measuring plasma protein binding.[12] It relies on the principle of allowing the free drug to equilibrate across a semi-permeable membrane separating a plasma-containing compartment from a buffer compartment. The method is robust and less prone to the non-specific binding artifacts that can affect other methods like ultrafiltration, especially for "sticky" compounds.[12]

Experimental Protocol: Equilibrium Dialysis
  • Apparatus Setup:

    • Prepare a dialysis plate or individual dialysis cells with two chambers separated by a semi-permeable membrane (with a molecular weight cut-off that retains proteins but allows free passage of the drug).

    • Add plasma (human and preclinical species) spiked with the test compound to one side of the membrane (the plasma chamber).

    • Add an equivalent volume of protein-free buffer (e.g., phosphate-buffered saline) to the other side (the buffer chamber).

  • Incubation:

    • Seal the apparatus and incubate at 37°C on a rotating platform for an adequate duration (typically 4-6 hours) to ensure equilibrium is reached.[12] The rotation facilitates mixing and speeds up equilibration.[12]

  • Sample Collection and Analysis:

    • After incubation, carefully collect aliquots from both the plasma chamber and the buffer chamber.

    • It is crucial to determine the concentration of the compound in both chambers. The concentration in the buffer chamber at equilibrium is equal to the free drug concentration in the plasma chamber.

    • Quantify concentrations using LC-MS/MS. To account for matrix effects, samples from the plasma side should be matrix-matched with blank plasma for calibration standards.

  • Data Analysis:

    • Calculate the Fraction Unbound (fu): fu = C_buffer / C_plasma, where C_buffer and C_plasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.

    • Calculate Percent Bound (% Bound) as: % Bound = (1 - fu) * 100.

Equilibrium_Dialysis cluster_pre cluster_post title Equilibrium Dialysis for Plasma Protein Binding setup Buffer Only membrane_pre Semi-permeable Membrane equilibrium Free Drug equilibrium:f1->equilibrium:f2 Free Drug Diffusion analysis LC-MS/MS Analysis fu = [C_buffer] / [C_plasma] equilibrium->analysis membrane_post Semi-permeable Membrane

Caption: The principle of equilibrium dialysis for PPB.

Data Presentation: Hypothetical Plasma Protein Binding Data
Species% BoundFraction Unbound (fu)Interpretation
Human99.2%0.008Highly Bound
Rat98.5%0.015Highly Bound
Dog99.5%0.005Highly Bound
Mouse97.9%0.021Highly Bound

Chapter 4: Cytochrome P450 Inhibition - Predicting Drug-Drug Interactions

Co-administration of drugs can lead to one drug inhibiting the metabolic enzymes responsible for clearing another, resulting in elevated plasma concentrations and potential toxicity.[13] Assessing an NCE's potential to inhibit the five major CYP isoforms (1A2, 2C9, 2C19, 2D6, and 3A4), which are responsible for metabolizing ~90% of clinical drugs, is a regulatory requirement and a critical safety assessment.[14][15]

Causality of Experimental Choice:

Fluorometric-based assays using recombinant human CYP enzymes are a widely adopted high-throughput method for determining the half-maximal inhibitory concentration (IC50).[13] This approach is rapid and cost-effective. It uses specific probe substrates that become fluorescent upon metabolism by a particular CYP isoform. An inhibitor will compete with the probe, leading to a decrease in the fluorescent signal, which is directly proportional to its inhibitory potency.

Experimental Protocol: Fluorometric CYP Inhibition Assay
  • Reagent Preparation:

    • Prepare a panel of recombinant human CYP isoforms (e.g., CYP3A4, 2D6, etc.) in a suitable buffer.

    • Prepare stock solutions of specific fluorogenic probe substrates for each isoform.

    • Prepare serial dilutions of the test compound and known positive control inhibitors.

  • Incubation:

    • In a multi-well plate, add the CYP enzyme, buffer, and the test compound (or control inhibitor) at various concentrations.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system and the specific fluorogenic probe substrate.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time (kinetic measurement) at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.

    • Calculate the percent inhibition relative to a vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

CYP_Inhibition CYP CYP Enzyme Product Fluorescent Product CYP->Product Metabolism Probe Fluorogenic Probe Substrate Probe->CYP Light Fluorescence (Signal) Product->Light Generates Inhibitor Test Compound (Inhibitor) Inhibitor->CYP Binding/ Inhibition

Caption: Competitive inhibition of a CYP enzyme by a test compound.

Data Presentation: Hypothetical CYP Inhibition Data
CYP IsoformIC50 (µM)Risk of DDI
CYP1A2> 50Low
CYP2C925.5Low
CYP2C19> 50Low
CYP2D6> 50Low
CYP3A48.9Potential

Interpretation: An IC50 > 10 µM is often considered low risk, but this must be interpreted in the context of expected clinical plasma concentrations.

Integrated View and Future Directions

The in vitro data gathered through these core assays provide the foundational ADME profile for 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid. By integrating these results, we can build a preliminary model of its in vivo behavior:

  • Oral Bioavailability: High permeability in Caco-2 cells combined with moderate-to-high metabolic stability suggests a good potential for oral absorption and bioavailability.

  • Distribution: High plasma protein binding suggests that the volume of distribution may be relatively low, primarily confined to the vascular space.

  • Drug-Drug Interaction Risk: The potential for CYP3A4 inhibition warrants further investigation, possibly through more complex, mechanistic studies (e.g., determining Ki and mechanism of inhibition) to assess the clinical risk.[16]

This initial profile is a decision-making tool. It guides the selection of the best compounds to advance, informs the design of in vivo pharmacokinetic studies in preclinical species, and helps predict a safe and effective starting dose for first-in-human trials. Further in vitro studies, such as identifying the specific enzymes responsible for its metabolism (reaction phenotyping) and assessing its potential as a substrate or inhibitor of key drug transporters (e.g., OATPs, OATs, OCTs), would provide an even more refined understanding of its disposition.[17][18]

References

  • QPS. (n.d.). Plasma Protein Binding. QPS. [Link]

  • Perjesi, P., et al. (2022). Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. PMC. [Link]

  • van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Glowczyk-Lason, I., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Artursson, P., & Karlsson, J. (2017). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. PMC. [Link]

  • PCBIS. (n.d.). Cytochrome P450 inhibition. Strasbourg - PCBIS. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. [Link]

  • Cytiva. (2024). Drug-plasma protein binding characterization using SPR. [Link]

  • Zhang, T., et al. (2018). Cytochrome P450 inhibition potential and initial genotoxic evaluation of 14-O-[(4,6-diaminopyrimidine-2-yl)thioacetyl] mutilin. PMC. [Link]

  • Gáspár, A., et al. (2022). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. PMC. [Link]

  • Li, S., et al. (2017). Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Frontiers in Pharmacology. [Link]

  • Smith, D. A., & Obach, R. S. (2014). Species differences in drug plasma protein binding. The Royal Society of Chemistry. [Link]

  • Gardiner, P., et al. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition. [Link]

  • Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. [Link]

  • Benet, L. Z. (2003). Transporter-enzyme interactions: implications for predicting drug-drug interactions from in vitro data. Current Drug Metabolism. [Link]

  • Glavaš, M., et al. (2024). In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. PMC. [Link]

  • Barreiros, L., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • Picking, D., et al. (2018). Inhibition of Cytochrome P450 Activities by Extracts of Hyptis verticillata Jacq.: Assessment for Potential HERB-Drug Interactions. MDPI. [Link]

  • Nakano, M., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • da Silva, A. B., et al. (2025). The In Vitro Pharmacokinetics of Medicinal Plants: A Review. MDPI. [Link]

  • Yu, J., et al. (2024). Risk of Enzyme- and Transporter-mediated Drug Interactions With Drugs Approved by the US Food and Drug Administration in 2022: A Detailed Analysis of In Vitro and Clinical Data Available in New Drug Application Reviews. Clinical Therapeutics. [Link]

  • Fukushima, A. R., et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Semantic Scholar. [Link]

  • Kim, H. J., et al. (2022). Findings on In Vitro Transporter-Mediated Drug Interactions and Their Follow-Up Actions for Labeling: Analysis of Drugs Approved by US FDA between 2017 and 2021. MDPI. [Link]

  • Zhao, Y. (2022). Comprehensive In Vitro Approach to Evaluating Transporter-mediated Drug Interactions. Eurofins DiscoverX. [Link]

  • ATSDR. (n.d.). 6. ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES. [Link]

  • Klapproth, E., et al. (2023). Synthesis and in vitro Metabolic Stability of Sterically Shielded Antimycobacterial Phenylalanine Amides. Chemistry Europe. [Link]

  • Glavaš, M., et al. (2024). (PDF) In Vitro Evaluation of Pharmacokinetic Properties of Selected Dual COX-2 and 5-LOX Inhibitors. ResearchGate. [Link]

  • Blass, B. E. (2015). Chapter 6 – In vitro ADME and In vivo Pharmacokinetics. Semantic Scholar. [Link]

  • Frelon, S., et al. (1997). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Carcinogenesis. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore rationale, bioisosteric applications, and synthetic protocols for library generation. Executive Summary &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Pharmacophore rationale, bioisosteric applications, and synthetic protocols for library generation.

Executive Summary & Scientific Context

In modern fragment-based drug discovery (FBDD) and lead optimization, the pyrimidine motif is a heavily utilized privileged scaffold, present in over 19 marketed drugs[1]. Among highly functionalized pyrimidine building blocks, 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (CAS: 39875-10-0) stands out as a highly versatile intermediate.

As a Senior Application Scientist, I frequently observe discovery programs stalling due to poor metabolic stability or off-target toxicity associated with classical phenyl or anthranilic acid rings. The 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid scaffold solves these issues by acting as a sophisticated bioisostere. It undergoes tautomerization to its 6-oxo (pyrimidone) form, providing unique hydrogen-bond donor/acceptor vectors, while the 2,5-dimethyl substitutions sterically shield the core from cytochrome P450 (CYP) oxidation and lock the conformation of the adjacent carboxylic acid for optimal target engagement.

Pharmacophore Rationale: Causality in Scaffold Design

To understand the utility of this specific molecule, we must deconstruct its structural features and their direct causal effects on drug-target interactions and pharmacokinetics (PK):

  • The 6-Hydroxy/4-Carboxylic Acid Motif (Bidentate Chelation): In aqueous physiological conditions, the 6-hydroxy group predominantly exists in the 6-oxo (pyrimidone) tautomeric form. The proximity of the 6-oxo oxygen and the 4-carboxylic acid creates a powerful bidentate chelation center. This is highly exploited in the design of viral polymerase inhibitors (e.g., HCV NS5B), where the scaffold acts as a pyrophosphate mimic, chelating catalytic Mg²⁺ ions in the active site[2]. Furthermore, this motif specifically targets the ADP-ribose binding pockets of viral macrodomains (e.g., Chikungunya virus nsP3)[3].

  • The 5-Methyl Substitution (Conformational Locking): The methyl group at the C5 position induces steric hindrance against the C4-carboxylic acid. When converted to an amide during library synthesis, this steric clash forces the amide bond out of the pyrimidine plane. This specific torsion angle is critical for binding in tight protein pockets, such as the hinge region of Glycogen Synthase Kinase-3 (GSK-3)[4].

  • The 2-Methyl Substitution (Metabolic Shielding): The C2 position of unsubstituted pyrimidines is highly susceptible to nucleophilic attack and oxidation by aldehyde oxidase. The 2-methyl group effectively blocks this metabolic liability, significantly extending the half-life of the resulting drug candidates in human liver microsomes (HLM)[5].

G A 6-Hydroxy-2,5-dimethylpyrimidine -4-carboxylic acid B 6-Oxo / Pyrimidone Tautomerization A->B Physiological pH C 2,5-Dimethyl Substitution A->C Structural feature D Bidentate Metal Chelation (Mg2+ in Polymerases) B->D Pyrophosphate mimic E Hinge Region H-Bonding (Kinase ATP Pocket) B->E Donor/Acceptor motif F Metabolic Stability (CYP450 / AO Resistance) C->F Blocks oxidation sites

Pharmacophoric features and molecular interactions of the pyrimidine-4-carboxylic acid scaffold.

Key Applications in Drug Discovery

A. Bioisosteric Replacement in Protein-Protein Interaction (PPI) Inhibitors

Anthranilic acid is a common motif in PPI inhibitors, such as Retinol Binding Protein 4 (RBP4) antagonists used for treating macular degeneration[5]. However, anthranilic acid derivatives often suffer from high lipophilicity and rapid clearance. By substituting anthranilic acid with 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid, researchers reduce the number of rotatable bonds and lower the LogP. This isosteric replacement maintains the critical carboxylic acid interaction while improving binding affinity via the pyrimidine nitrogens and drastically enhancing microsomal stability[1][5].

B. Kinase Inhibitor Development (GSK-3β)

In the pursuit of Alzheimer's disease therapeutics, highly selective GSK-3 inhibitors are required to prevent tau hyperphosphorylation. The pyrimidine-4-carboxamide core, derived from this building block, serves as an exceptional hinge-binding heterocycle. The pyrimidine nitrogens form critical hydrogen bonds with the kinase hinge region, while the 2,5-dimethyl groups orient the molecule favorably within the ATP-binding pocket, yielding sub-nanomolar IC50 values and excellent brain penetrance[4].

C. Antiviral Macrodomain Inhibitors

Fragment-based drug design (FBDD) has identified the 2-pyrimidone-4-carboxylic acid scaffold as a rare, specific binder to the ADP-ribose binding site of the Chikungunya Virus (CHIKV) nsP3 macrodomain[3]. The 6-hydroxy-2,5-dimethyl analog provides an optimized starting point for fragment growing, utilizing the carboxylic acid to anchor to the highly conserved macrodomain binding pocket.

Quantitative Data Summary

The following table summarizes the comparative advantages of utilizing the functionalized pyrimidine-4-carboxylic acid scaffold over traditional aromatic acids in lead optimization.

Scaffold CoreRotatable BondsHLM Stability (T1/2)Target ApplicationTypical in vitro IC50Key Advantage
Anthranilic Acid 3 - 4< 15 minRBP4 Antagonists50 - 300 nMBaseline binding vector
Unsubstituted Pyrimidine-4-carboxylic acid 2 - 3~ 30 minKinase Hinge Binding10 - 50 nMImproved H-bonding
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid 1 - 2 > 60 min Polymerases, GSK-3, RBP4 < 1 nM - 10 nM Metabolic shielding, locked conformation

Experimental Methodologies & Protocols

To utilize CAS 39875-10-0 effectively in library generation, standard peptide coupling conditions often fail due to the electron-deficient nature of the pyrimidine ring and the steric hindrance of the 5-methyl group. The following protocol utilizes HATU, which is specifically chosen for its efficiency in overcoming the activation energy barrier of sterically hindered, electron-poor carboxylic acids[4].

Protocol 1: HATU-Mediated Amide Library Synthesis

This protocol is designed as a self-validating system for parallel synthesis of drug candidates.

Reagents & Materials:

  • 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (1.0 equiv)

  • Library Amines (e.g., substituted anilines or piperazines) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: In a dry 20 mL scintillation vial under nitrogen, dissolve 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (0.5 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (1.5 mmol).

  • Coupling Agent Addition: Add HATU (0.6 mmol) in one portion. Causality Note: The solution will typically turn a deep yellow/orange, indicating the formation of the active HOAt ester. Stir at room temperature for 15 minutes to ensure complete activation before introducing the amine, preventing side reactions.

  • Amine Addition: Add the target amine (0.55 mmol) dropwise or in small portions. Stir the reaction mixture at room temperature for 4–12 hours.

  • In-Process Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via UPLC-MS. The reaction is complete when the peak corresponding to the starting acid (m/z 169.15 [M+H]+) is consumed and the desired product mass is dominant.

  • Quenching & Workup: Pour the reaction mixture into 25 mL of saturated aqueous NaHCO3. Rationale: This mildly basic aqueous wash neutralizes excess DIPEA and solubilizes the acidic HOAt byproduct generated by HATU, driving it into the aqueous layer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 10 mL) to remove residual DMF, followed by brine.

  • Purification: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (DCM/MeOH gradient) or preparative HPLC to yield the final pyrimidine-4-carboxamide analog.

Workflow Step1 Scaffold Selection: CAS 39875-10-0 Step2 Parallel Synthesis: HATU-Mediated Amidation Step1->Step2 Amine diversification Step3 UPLC-MS Validation: Confirm Active Ester Step2->Step3 Monitor conversion Step4 Aqueous Workup: NaHCO3 / LiCl Wash Step3->Step4 Remove HOAt & DMF Step5 Primary Screening: Enzyme/Binding Assay Step4->Step5 Purified library Step6 Lead Optimization: In Vivo Efficacy Step5->Step6 IC50 < 100 nM

Fragment-based drug discovery workflow utilizing the pyrimidine-4-carboxylic acid core.

Protocol 2: In Vitro Fluorescence Polarization (FP) Binding Assay

To validate the binding affinity of the synthesized pyrimidine derivatives against targets like RBP4 or viral macrodomains, an FP assay is highly reliable.

  • Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).

  • Tracer Incubation: Mix the purified target protein (e.g., 50 nM) with a fluorescently labeled known ligand (tracer, e.g., 5 nM FITC-labeled probe) in a 384-well black microplate.

  • Compound Titration: Add the synthesized 6-hydroxy-2,5-dimethylpyrimidine-4-carboxamide derivatives in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM).

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium. Rationale: Allowing the system to reach equilibrium ensures that the calculated IC50 reflects true binding affinity (Kd) rather than kinetic association rates.

  • Measurement: Read the microplate on a multi-mode plate reader equipped with FP filters (Excitation: 485 nm, Emission: 535 nm). Calculate the millipolarization (mP) values and fit the data to a 4-parameter logistic curve to determine the IC50.

References

  • Pyrimidines in Drug Discovery. PharmaBlock.
  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry (ACS).
  • Pyrimidone inhibitors targeting Chikungunya Virus nsP3 macrodomain by fragment-based drug design. PLOS One.
  • Bicyclic [3.3.0]-Octahydrocyclopenta[c]pyrrolo Antagonists of Retinol Binding Protein 4: Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease.
  • 2-(2-Thienyl)-5,6-dihydroxy-4-carboxypyrimidines as Inhibitors of the Hepatitis C Virus NS5B Polymerase: Discovery, SAR, Modeling, and Mutagenesis. Journal of Medicinal Chemistry (ACS).

Sources

Application

Application Note: Preparation and Handling of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid Stock Solutions

Introduction and Physicochemical Profiling 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (CAS: 39875-10-0) is a specialized pyrimidine derivative frequently utilized as a synthetic intermediate and biochemical probe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Profiling

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (CAS: 39875-10-0) is a specialized pyrimidine derivative frequently utilized as a synthetic intermediate and biochemical probe in drug discovery. Handling pyrimidine-4-carboxylic acids requires a nuanced understanding of their physicochemical properties. The presence of both a carboxylic acid (C4) and a hydroxyl group (C6) allows the molecule to exist in a tautomeric equilibrium between the hydroxypyrimidine and pyrimidin-4(3H)-one forms. This structural duality facilitates strong intermolecular hydrogen bonding, resulting in a highly stable crystal lattice that resists dissolution in purely aqueous, neutral environments without the aid of co-solvents or pH adjustment.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid
CAS Registry Number 39875-10-0
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol
Predicted pKa (Carboxylic Acid) ~2.0 – 3.0
Predicted pKa (Hydroxyl/Pyrimidinone) ~8.5 – 9.5
Primary Solvents Anhydrous DMSO, DMF, Basic Aqueous Buffers (pH > 7.5)

Rationale for Solvent Selection (Mechanistic Insights)

To achieve reproducible biological assays, the chosen solvent must efficiently disrupt the compound's hydrogen-bonded lattice without altering its chemical integrity.

  • In Vitro (DMSO): Dimethyl sulfoxide (DMSO) is the universal solvent of choice for pyrimidine carboxylic acids because it acts as a potent hydrogen bond acceptor, rapidly solvating the proton-donating hydroxyl and carboxyl groups[1]. However, DMSO is highly hygroscopic. Using anhydrous DMSO is critical; absorbed atmospheric water lowers the solubility threshold, causing micro-precipitation that can artificially reduce the apparent IC₅₀ in biochemical assays[2].

  • In Vivo (Aqueous Formulation): Direct dissolution in neutral saline is unfeasible due to the protonated state of the carboxylic acid at pH 7.0. For animal dosing, a step-down co-solvent system (e.g., DMSO/PEG300/Tween 80) is required to maintain the compound in solution as it transitions into the aqueous bloodstream, preventing fatal embolisms caused by precipitation.

Master Stock Preparation (In Vitro Workflows)

This protocol outlines the creation of a self-validating 10 mM to 50 mM master stock in anhydrous DMSO.

Table 2: Mass-to-Volume Dilution Matrix
Target ConcentrationMass of CompoundVolume of Anhydrous DMSO
10 mM 1.68 mg1.00 mL
20 mM 3.36 mg1.00 mL
50 mM 8.41 mg1.00 mL
Step-by-Step Protocol
  • Equilibration: Allow the lyophilized powder to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired mass (e.g., 8.41 mg for a 50 mM stock) using a microbalance and transfer it to a sterile, amber glass vial.

    • Causality: Amber glass protects the compound from potential UV-mediated degradation during storage.

  • Solvation: Add exactly 1.00 mL of anhydrous DMSO (≥99.9% purity).

  • Dissolution & Validation: Vortex the solution vigorously for 30–60 seconds.

    • Self-Validation Step: Hold the vial against a dark background under a bright light. If any particulate matter remains, sonicate the vial in a water bath at 37°C for 5 minutes[2]. The solution must be optically clear before proceeding.

  • Aliquoting: Divide the master stock into 20–50 µL single-use aliquots in microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles induce localized concentration gradients and irreversible precipitation. Single-use aliquots eliminate this variable.

  • Storage: Purge the headspace of each tube with Argon or Nitrogen gas to displace oxygen and moisture[1], then store immediately at -20°C to -80°C.

Aqueous Working Solution Preparation (In Vivo Workflows)

For intraperitoneal (IP) or intravenous (IV) administration, organic solvents must be minimized. The following step-down formulation ensures a stable, precipitation-free solution.

Step-by-Step Protocol (for a 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline formulation)
  • Primary Solubilization: Add 50 µL of the 50 mM DMSO master stock to a clean vial. (This constitutes 5% of the final 1 mL volume).

  • Polymer Stabilization: Add 400 µL of PEG300 to the DMSO solution and vortex vigorously for 30 seconds.

    • Causality: PEG300 acts as a co-solvent that coats the hydrophobic regions of the molecule, preventing aggregation when water is introduced.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex again until the mixture is completely homogeneous.

  • Aqueous Dilution: Slowly add 500 µL of sterile 0.9% Saline (pH adjusted to 7.4) dropwise while continuously vortexing.

    • Self-Validation Step: Monitor the solution during the saline addition. If cloudiness appears and persists, the concentration exceeds the aqueous solubility limit, and the formulation must be diluted further.

  • Usage: Administer the formulated solution to the animal model within 4 hours to prevent delayed precipitation.

Decision Workflow

G cluster_0 In Vitro Assays cluster_1 In Vivo / Aqueous Assays Start 6-Hydroxy-2,5-dimethylpyrimidine- 4-carboxylic acid (Solid) DMSO Dissolve in Anhydrous DMSO (10 - 50 mM) Start->DMSO Organic Stock Solvent Add 5% DMSO (Primary Solubilization) Start->Solvent Aqueous Formulation Sonicate Sonicate 5 min at 37°C (Ensure Clarity) DMSO->Sonicate Aliquot Aliquot & Purge with Argon Sonicate->Aliquot Store Store at -20°C to -80°C Aliquot->Store Surfactant Add 40% PEG300 + 5% Tween 80 (Prevent Precipitation) Solvent->Surfactant Aqueous Add 50% Saline (pH 7.4) (Final Dilution) Surfactant->Aqueous Administer Administer within 4h Aqueous->Administer

Workflow for the preparation of in vitro and in vivo stock solutions.

References

Sources

Method

Application Note: A Proposed LC-MS/MS Method for the Quantitative Analysis of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid

Introduction 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental component in numerous biologically active compounds and pharmaceuticals.[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental component in numerous biologically active compounds and pharmaceuticals.[1] Accurate and sensitive quantification of such molecules in complex biological matrices is crucial for various stages of drug discovery and development, including pharmacokinetic, pharmacodynamic, and toxicology studies. This application note presents a detailed, proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid. Due to the limited availability of specific experimental data for this analyte, the following protocol is based on established principles of bioanalysis for polar small molecules, predicted physicochemical properties, and data from structurally related compounds. This document is intended to serve as a comprehensive starting point for method development and validation.

Analyte Physicochemical Properties and Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust and reliable LC-MS/MS method.[2] For 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid, key properties have been predicted using computational models to guide the selection of appropriate analytical conditions.

  • Predicted pKa: The presence of a carboxylic acid and a hydroxyl group on the pyrimidine ring suggests that the molecule will have at least two pKa values. The carboxylic acid is expected to be the most acidic site, with a predicted pKa in the range of 3.5-4.5. The hydroxyl group, being part of a vinylogous acid system, will be more acidic than a simple alcohol, with a predicted pKa in the range of 7.5-8.5. These properties indicate that the molecule will be predominantly negatively charged at neutral and basic pH.

  • Predicted logP: The predicted octanol-water partition coefficient (logP) is expected to be low (likely < 1.0), indicating the polar and hydrophilic nature of the molecule.

Based on these predicted properties, two primary chromatographic strategies are considered:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention of polar compounds that are poorly retained on traditional reversed-phase columns.[3][4] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent, which can also enhance ESI-MS sensitivity.[5][6]

  • Reversed-Phase Liquid Chromatography (RPLC) with Ion-Pairing Agents: For polar acidic compounds, adding an ion-pairing agent to the mobile phase can improve retention on a non-polar stationary phase.[2][7][8]

This application note will focus on a HILIC-based approach due to its advantages in sensitivity and compatibility with mass spectrometry for polar analytes.

Experimental Workflow

The overall analytical workflow is designed to ensure high recovery, minimize matrix effects, and provide accurate and precise quantification.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) ISTD_add Addition of Internal Standard Sample->ISTD_add Spike PPT Protein Precipitation (e.g., with Acetonitrile) ISTD_add->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Evap Evaporation to Dryness Supernatant->Evap Recon Reconstitution in Injection Solvent Evap->Recon LC HILIC Separation Recon->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification of Analyte Calibration->Quant

Figure 1: Proposed experimental workflow for the quantification of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid.

Detailed Protocols

Internal Standard Selection and Preparation

A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative LC-MS/MS analysis as it co-elutes with the analyte and experiences similar matrix effects.[9] As a commercially available SIL-IS for the target analyte was not identified, a structural analog is proposed. 6-Hydroxypyrimidine-4-carboxylic acid (CAS: 6299-87-2) is a suitable candidate due to its high structural similarity, which should result in comparable extraction recovery and chromatographic behavior.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 6-Hydroxypyrimidine-4-carboxylic acid in 10 mL of a 50:50 (v/v) mixture of methanol and water.

  • Working Internal Standard Solution (100 ng/mL): Prepare by serial dilution of the stock solution in the same solvent mixture.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from biological matrices like plasma or serum.[10]

  • To 100 µL of the biological sample (e.g., plasma), add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid Chromatography

A HILIC method is proposed to achieve good retention and peak shape for this polar analyte.

ParameterProposed ConditionRationale
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC columnThe amide stationary phase provides good retention for polar, acidic compounds.[3]
Mobile Phase A Water with 10 mM Ammonium Formate and 0.1% Formic AcidAmmonium formate provides buffering capacity and improves peak shape. Formic acid aids in ionization in negative mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe high organic content of the mobile phase is necessary for retention in HILIC mode.[6]
Gradient 0-1 min, 95% B; 1-5 min, 95-50% B; 5-5.1 min, 50-95% B; 5.1-7 min, 95% BA gradient elution allows for the separation of the analyte from potential interferences and ensures efficient elution.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume is recommended to minimize peak distortion, especially when the reconstitution solvent differs from the initial mobile phase.
Mass Spectrometry

Electrospray ionization in negative mode (ESI-) is proposed due to the presence of the acidic carboxylic acid and hydroxyl groups. Detection will be performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterProposed SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeThe acidic nature of the molecule makes it readily deprotonated, leading to a strong signal in negative ion mode.
Capillary Voltage -3.0 kVA typical starting voltage for ESI in negative mode. This should be optimized for the specific instrument.
Source Temperature 150°CHelps in the desolvation of the droplets.
Desolvation Temperature 400°CAids in the efficient removal of solvent from the ESI droplets.
Desolvation Gas Flow 800 L/hr (Nitrogen)Assists in the desolvation process.
Cone Gas Flow 50 L/hr (Nitrogen)Helps to prevent solvent droplets from entering the mass spectrometer.
Collision Gas ArgonA common collision gas for CID.
MRM Transitions See Table 2Specific precursor-to-product ion transitions provide high selectivity for quantification.

Table 2: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed FragmentationCollision Energy (eV)
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid181.1137.1Loss of CO2 (44 Da) from the carboxylate group.15 (To be optimized)
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid181.194.1Subsequent loss of HNCO (43 Da) from the 137.1 ion.25 (To be optimized)
6-Hydroxypyrimidine-4-carboxylic acid (ISTD)139.095.0Loss of CO2 (44 Da) from the carboxylate group.15 (To be optimized)

Note: Collision energies are instrument-dependent and require optimization.

Proposed Fragmentation Pathway

The fragmentation of pyrimidine derivatives in mass spectrometry often involves the cleavage of substituent groups and the rupture of the pyrimidine ring.[11] For 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid, the most likely initial fragmentation in negative ion mode is the loss of carbon dioxide from the carboxylate group.

fragmentation cluster_precursor Precursor Ion cluster_fragment1 Product Ion 1 cluster_fragment2 Product Ion 2 Precursor [M-H]⁻ m/z 181.1 Fragment1 [M-H-CO₂]⁻ m/z 137.1 Precursor->Fragment1 - CO₂ Fragment2 [M-H-CO₂-HNCO]⁻ m/z 94.1 Fragment1->Fragment2 - HNCO

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic Acid

Introduction 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a small molecule belonging to the pyrimidine carboxylic acid class. Compounds with this structural motif have been identified as potential modulators of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a small molecule belonging to the pyrimidine carboxylic acid class. Compounds with this structural motif have been identified as potential modulators of cellular pathways that are dependent on 2-oxoglutarate (2-OG). A critical family of enzymes in this class are the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs), which act as cellular oxygen sensors.[1][2][3]

Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-1α subunit, targeting it for rapid proteasomal degradation.[1][4] Small molecule inhibitors of PHDs can mimic a hypoxic state by preventing this degradation, leading to the stabilization and accumulation of HIF-1α.[4][5] The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and activates the transcription of a wide array of genes, including those involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF).[4][6]

These application notes provide a comprehensive framework of in vitro assays to investigate the hypothesis that 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid functions as a HIF-PHD inhibitor. The protocols are designed to guide researchers through a logical workflow, from assessing direct target pathway modulation to evaluating downstream functional cellular responses.

Postulated Mechanism of Action

The core hypothesis is that 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid inhibits PHD enzymes, leading to the stabilization of HIF-1α and subsequent induction of pro-angiogenic factors.

HIF_Pathway cluster_normoxia Normoxia (High O2) cluster_inhibition PHD Inhibition PHD_active PHD (Active) HIF1a_normoxia HIF-1α PHD_active->HIF1a_normoxia Hydroxylation VHL VHL HIF1a_normoxia->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound 6-Hydroxy-2,5-dimethyl- pyrimidine-4-carboxylic acid PHD_inhibited PHD (Inhibited) Compound->PHD_inhibited Inhibits HIF1a_stabilized HIF-1α (Stabilized) PHD_inhibited->HIF1a_stabilized Stabilization Nucleus Nucleus HIF1a_stabilized->Nucleus HRE HRE Binding Nucleus->HRE Dimerization HIF1b HIF-1β HIF1b->Nucleus VEGF VEGF Transcription HRE->VEGF

Caption: Postulated signaling pathway for 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid.

PART 1: Cellular Assays for HIF-1α Stabilization

The primary step in validating the proposed mechanism of action is to determine if the compound stabilizes HIF-1α protein in a cellular context. The following protocols provide robust methods for this assessment.

Assay 1: Western Blotting for HIF-1α Protein Detection

Western blotting is a fundamental technique to directly visualize and quantify the accumulation of HIF-1α protein in cell lysates following treatment with the test compound.[4]

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., HeLa, HEK293) B 2. Cell Lysis (Rapid, on ice) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to PVDF D->E F 6. Immunoblotting (Primary α-HIF-1α, Secondary-HRP) E->F G 7. Detection (ECL Substrate) F->G H 8. Analysis (Normalize to Loading Control) G->H

Caption: General workflow for Western Blotting analysis of HIF-1α.

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa, HEK293, Hep3B) in 6-well plates and grow to 70-80% confluency.[1]

    • Prepare stock solutions of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid in an appropriate solvent (e.g., DMSO).

    • Treat cells with a dose-range of the compound (e.g., 1 µM to 50 µM) for a specified time course (e.g., 4, 8, or 24 hours).[1] Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂ or Desferrioxamine (DFO)) to induce HIF-1α stabilization.[7][8]

  • Cell Lysis:

    • Critical Step: Due to the very short half-life of HIF-1α in normoxic conditions (5-8 minutes), cell lysis must be performed rapidly.[7]

    • Wash cells once with ice-cold PBS.

    • Immediately add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

    • Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and keep on ice.[4]

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.[7]

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer’s instructions.[4][9]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 30-50 µg) per lane onto an 8% SDS-polyacrylamide gel.[4][7]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.[4]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Wash the membrane again three times with TBST.

  • Detection and Quantification:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

    • To ensure equal protein loading, probe the same membrane for a loading control protein, such as β-actin or GAPDH.[1]

    • Quantify band intensities using image analysis software.

Quantitative Data Summary (Hypothetical)
TreatmentConcentration (µM)HIF-1α Level (Normalized to β-actin)
Vehicle (DMSO)-1.0
Positive Control (CoCl₂)10015.2
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid12.5
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid108.9
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid5014.8

PART 2: Functional In Vitro Assays for Angiogenesis

Following the confirmation of HIF-1α stabilization, the next logical step is to assess the downstream functional consequences, such as the induction of angiogenesis.

Assay 2: Endothelial Cell Tube Formation Assay

This assay is a well-established in vitro model to evaluate the ability of endothelial cells to form three-dimensional, capillary-like structures, which is a crucial step in angiogenesis.[10][11] The assay measures the effect of conditioned media from cells treated with the test compound on endothelial cell behavior.

Experimental Workflow

Tube_Formation_Workflow A 1. Prepare Conditioned Media (Treat cells with compound) D 4. Add Conditioned Media A->D B 2. Coat 96-well plate with Basement Membrane Extract (BME) C 3. Seed Endothelial Cells (e.g., HUVECs) onto BME B->C C->D E 5. Incubate (4-18 hours) D->E F 6. Image Tube Formation E->F G 7. Quantify (Total tube length, branch points) F->G

Caption: Workflow for the Endothelial Cell Tube Formation Assay.

Detailed Protocol
  • Preparation of Conditioned Medium:

    • Culture a suitable cell line (e.g., HeLa or the same line used for Western blotting) to 60-80% confluency.

    • Replace the growth medium with a serum-free or low-serum medium.

    • Treat the cells with various concentrations of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid and controls (as in the Western blot protocol) for 24 hours.[11]

    • Collect the conditioned medium, centrifuge to remove cell debris, and store at -80°C if not used immediately.

  • Plate Coating:

    • Thaw a basement membrane extract (BME), such as Matrigel, on ice overnight at 4°C.[11][12]

    • Using pre-chilled pipette tips, add 50 µL of BME to each well of a pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize.[12]

  • Cell Seeding and Incubation:

    • Harvest human umbilical vein endothelial cells (HUVECs) or another endothelial cell line. HUVECs should be used at early passages (P2-P5).

    • Resuspend the cells in the previously prepared conditioned media.

    • Seed 10,000 - 15,000 HUVECs per well on top of the polymerized BME.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

  • Imaging and Quantification:

    • Monitor the formation of tube-like structures using an inverted microscope at regular intervals.

    • Capture images of the formed networks.

    • Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Quantitative Data Summary (Hypothetical)
Conditioned Media Source (Treatment)Concentration (µM)Total Tube Length (µm)Number of Branch Points
Vehicle (DMSO)-1500 ± 12025 ± 5
Positive Control (VEGF, 50 ng/mL)-8500 ± 450110 ± 15
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid104200 ± 31065 ± 8
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid507800 ± 520102 ± 12
Assay 3: VEGF Secretion Assay (ELISA)

This assay quantifies the concentration of secreted VEGF, a key pro-angiogenic factor and a direct transcriptional target of HIF-1, in the conditioned medium from treated cells. An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and quantitative measurement.[6][13]

Detailed Protocol
  • Prepare Conditioned Media:

    • Prepare conditioned media from compound-treated cells as described in the Tube Formation Assay protocol (Part 2, Assay 2, Step 1).

  • Perform VEGF ELISA:

    • Use a commercially available Human VEGF ELISA kit.[6][13][14]

    • Bring all reagents and samples to room temperature before use.[6]

    • Prepare VEGF standards by performing serial dilutions of the provided recombinant VEGF standard, according to the kit manufacturer's protocol.[6][15]

    • Add standards, controls, and conditioned media samples to the wells of the antibody-coated microplate.

    • Incubate for the time specified in the kit protocol (typically 2-2.5 hours at room temperature).[6][15]

    • Wash the wells multiple times with the provided wash buffer.

    • Add the biotinylated detection antibody, incubate, and wash again.[6]

    • Add HRP-conjugated streptavidin, incubate, and perform the final washes.[6]

    • Add the TMB substrate solution and incubate in the dark until color develops.[6]

    • Stop the reaction by adding the stop solution. The color will change from blue to yellow.[6]

  • Data Acquisition and Analysis:

    • Immediately read the absorbance of each well at 450 nm using a microplate reader.[6][15]

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Calculate the concentration of VEGF in the unknown samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary (Hypothetical)
TreatmentConcentration (µM)Secreted VEGF (pg/mL)
Vehicle (DMSO)-150 ± 25
Positive Control (CoCl₂)1001250 ± 90
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid1320 ± 30
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid10850 ± 75
6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid501180 ± 110

Data Interpretation and Conclusion

A successful investigation using these protocols would yield a cohesive set of data. A dose-dependent increase in HIF-1α protein levels (Western Blot) would provide direct evidence of target pathway engagement. This should correlate with increased VEGF secretion (ELISA) and enhanced tube formation in HUVECs (Tube Formation Assay). Such a result profile would strongly support the initial hypothesis that 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid acts as a functional HIF-PHD inhibitor, leading to pro-angiogenic effects in vitro. Conversely, a lack of response in these assays would suggest that the compound does not act via this mechanism under the tested conditions.

References

  • PromoCell. (n.d.). Endothelial cell tube formation assay (in vitro angiogenesis assay). Retrieved from [Link]

  • Creative Bioarray. (2019, January 10). Cell Angiogenesis Assays. Retrieved from [Link]

  • Bishop, E. T., et al. (2017). Techniques and assays for the study of angiogenesis. PMC. Retrieved from [Link]

  • Protocol-Online. (2022, August 20). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Angiogenesis Assay Services. Retrieved from [Link]

  • Amsbio. (n.d.). In Vitro Angiogenesis Assays. Retrieved from [Link]

  • Assay Genie. (n.d.). Technical Manual Human VEGF-A (Vascular Endothelial Cell Growth Factor A ) ELISA Kit. Retrieved from [Link]

  • PubMed. (2017, August 1). Application of in-vitro screening methods on hypoxia inducible factor prolyl hydroxylase inhibitors. Retrieved from [Link]

  • AMSBIO. (n.d.). VEGF (human) ELISA Kit. Retrieved from [Link]

  • PubMed. (2020, July 24). Neuroprotective Effect of HIF Prolyl Hydroxylase Inhibition in an In Vitro Hypoxia Model. Retrieved from [Link]

  • PubMed. (2023). Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro characterization of PHD inhibitors in clinical trials. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of HIF-1α stabilization/de-stabilization times in vitro. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. Retrieved from [Link]

  • Frontiers. (2020, July 16). Stabilization of HIF-1α in Human Retinal Endothelial Cells Modulates Expression of miRNAs and Proangiogenic Growth Factors. Retrieved from [Link]

Sources

Method

Application Note: 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic Acid as a Versatile Scaffold in Medicinal Chemistry

Introduction 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (CAS: 39875-10-0) is a highly functionalized heterocyclic building block of immense value in modern medicinal chemistry[1]. Featuring a pyrimidine core deco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (CAS: 39875-10-0) is a highly functionalized heterocyclic building block of immense value in modern medicinal chemistry[1]. Featuring a pyrimidine core decorated with two methyl groups (C2, C5), a hydroxyl/oxo group (C6), and a carboxylic acid (C4), this molecule serves as a versatile precursor for synthesizing diverse biologically active compounds, including antiviral agents, anticancer therapeutics, and novel organometallic complexes[2]. The strategic placement of these functional groups allows orthogonal derivatization, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) around the pyrimidine scaffold.

Mechanistic Rationale: The Pyrimidine Scaffold in Drug Design

The utility of this precursor stems from its distinct, highly programmable chemical handles:

  • C4-Carboxylic Acid: Acts as a primary site for amidation. Pyrimidine-4-carboxamides are critical pharmacophores that frequently participate in key hydrogen-bonding interactions with the ATP-binding hinge region of various kinases[3].

  • C6-Hydroxyl (Tautomeric Pyrimidone): Exists in a tautomeric equilibrium with its 6-oxo form. This oxygen can be selectively activated (e.g., via triflation) to serve as an electrophilic center for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the introduction of diverse aryl or amine substituents.

  • C2/C5-Methyl Groups: Provide essential steric bulk and modulate the lipophilicity (logP) of the resulting active pharmaceutical ingredient (API). This structural tuning is vital for improving membrane permeability, metabolic stability, and target residence time.

Furthermore, pyrimidine-4-carboxylic acid derivatives have proven to be excellent bidentate ligands in the synthesis of Ruthenium(II) complexes, which are actively investigated for their unique photophysical properties and potential in photodynamic therapy and biosensing[4][5].

Workflow Precursor 6-Hydroxy-2,5-dimethylpyrimidine- 4-carboxylic acid Amidation C4-Amidation (HATU, DIPEA, R-NH2) Precursor->Amidation Triflation C6-Triflation (Tf2O, 2,6-Lutidine) Precursor->Triflation AmideIntermediate C4-Amide Intermediate Amidation->AmideIntermediate TriflateIntermediate C6-Triflate Intermediate Triflation->TriflateIntermediate CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) AmideIntermediate->CrossCoupling Sequential Derivatization TriflateIntermediate->CrossCoupling API Diversified API Candidate (Kinase Inhibitor / Antiviral) CrossCoupling->API

Figure 1: Orthogonal synthetic diversification workflow of the pyrimidine precursor.

Experimental Protocols: Orthogonal Derivatization

To maximize the utility of this precursor, the following self-validating protocols detail the orthogonal functionalization of the C4 and C6 positions.

Protocol 1: C4-Amidation via HATU Activation
  • Objective: Synthesize a pyrimidine-4-carboxamide library for biological screening.

  • Causality & Design: The electron-deficient nature of the pyrimidine ring reduces the nucleophilicity of the carboxylic acid. Therefore, HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-aza-HOBt active ester, driving the reaction to completion rapidly and minimizing decarboxylation risks.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

    • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Mechanistic Insight: DIPEA serves a dual purpose: it deprotonates the carboxylic acid and neutralizes the hexafluorophosphate byproduct. DMF stabilizes the polar transition states of the coupling reaction.

    • Coupling: Stir the mixture at ambient temperature (20-25°C) for 15 minutes to ensure full formation of the active ester, then add the desired primary or secondary amine (1.2 eq).

    • Reaction and IPQC: Stir for 2-4 hours. In-Process Quality Control (IPQC): Monitor the reaction via LC-MS. The disappearance of the precursor mass ([M+H]+ 169.06) validates completion. If unreacted precursor remains, add an additional 0.2 eq of HATU.

    • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc, wash the organic layer thoroughly with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

Protocol 2: C6-Triflation and Suzuki-Miyaura Cross-Coupling
  • Objective: Introduce an aryl group at the C6 position to expand the hydrophobic interactions of the API.

  • Causality & Design: Triflic anhydride (Tf2O) is highly electrophilic. The use of 2,6-lutidine as a base is critical; unlike triethylamine or pyridine, its methyl groups provide steric hindrance that prevents the nitrogen lone pair from reacting directly with Tf2O to form an unreactive pyridinium adduct. This ensures the triflating agent remains available for the pyrimidone oxygen.

  • Step-by-Step Methodology:

    • Triflation: Dissolve the C4-amide intermediate (1.0 eq) in anhydrous DCM (0.1 M). Cool the solution to -78°C. Add 2,6-lutidine (2.5 eq) followed by the dropwise addition of Tf2O (1.5 eq).

    • IPQC (Triflation): Stir for 1 hour, gradually warming to 0°C. IPQC: Perform TLC (Hexane/EtOAc 3:1) visualized under UV (254 nm). The triflate intermediate is significantly less polar than the starting material. Quench a small aliquot in NaHCO3 before spotting to prevent on-plate degradation.

    • Isolation: Quench with ice water, extract with DCM, dry, and concentrate. Use the crude triflate immediately in the next step to prevent hydrolysis.

    • Cross-Coupling: In a Schlenk flask, combine the crude triflate (1.0 eq), the desired aryl boronic acid (1.5 eq), K2CO3 (3.0 eq), and Pd(dppf)Cl2 (0.05 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1).

    • Reaction: Heat at 90°C for 12 hours under nitrogen. Mechanistic Insight: Strict degassing is mandatory to prevent the oxidation of the highly sensitive Pd(0) active catalytic species.

    • Purification: Filter the mixture through a pad of Celite, concentrate, and purify via flash column chromatography.

Quantitative Data Summary

ParameterC4-AmidationC6-TriflationC6-Suzuki Coupling
Typical Yield 85 - 92%75 - 82%68 - 85%
Reaction Time 2 - 4 hours1 - 2 hours12 - 18 hours
Temperature Ambient (20-25°C)-78°C to 0°C80 - 100°C
Key Reagents HATU, DIPEA, AmineTf2O, 2,6-LutidinePd(dppf)Cl2, K2CO3, Boronic Acid
Critical Control Moisture-free solventStrict anhydrous conditionsDegassed solvent (O2-free)

Applications in Medicinal Chemistry

The derivatives synthesized from 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid exhibit profound biological activities. In oncology, pyrimidine-4-carboxamide derivatives act as potent, competitive inhibitors of Receptor Tyrosine Kinases (RTKs)[3]. By mimicking the adenine ring of ATP, these compounds bind to the kinase hinge region, effectively blocking downstream signaling cascades (such as the MEK/ERK pathway) that drive tumor cell proliferation.

Pathway Ligand Growth Factor (EGF / PDGF) RTK Receptor Tyrosine Kinase (ATP-Binding Site) Ligand->RTK Activates Downstream Downstream Signaling (MEK / ERK) RTK->Downstream Phosphorylation Apoptosis Cell Cycle Arrest & Apoptosis RTK->Apoptosis Pathway Blockade Inhibitor Pyrimidine-4-carboxamide Derivative Inhibitor->RTK Competitive Inhibition Proliferation Tumor Cell Proliferation Downstream->Proliferation Promotes

Figure 2: Mechanism of action for pyrimidine-derived RTK inhibitors blocking tumor proliferation.

References

  • BLD Pharmatech. 6-HYDROXY-2,5-DIMETHYLPYRIMIDINE-4-CARBOXYLIC ACID (CAS: 39875-10-0). Source: bldpharm.com.1

  • Chem-Impex. Pyrimidine-4-carboxylic acid. Source: chemimpex.com. 2

  • Semantic Scholar. Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity. Source: semanticscholar.org. 3

  • Dalton Transactions (RSC). 15N NMR spectroscopy unambiguously establishes the coordination mode of the diimine linker 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(ii) complexes. Source: rsc.org. 4

  • Inorganic Chemistry (ACS). Ruthenium(II) Complexes Incorporating 2-(2′-Pyridyl)pyrimidine-4-carboxylic Acid. Source: acs.org. 5

Sources

Application

synthesizing pyrimidine derivatives from 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid

Application Note: Orthogonal Derivatization of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic Acid in Drug Discovery Executive Summary The pyrimidine scaffold is a ubiquitous pharmacophore in drug discovery, frequently le...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Derivatization of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic Acid in Drug Discovery

Executive Summary

The pyrimidine scaffold is a ubiquitous pharmacophore in drug discovery, frequently leveraged for its robust hydrogen-bonding capabilities and metabolic stability. 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (CAS: 39875-10-0) serves as a highly versatile, fully substituted building block. However, functionalizing this dense core requires precise chemo-selectivity.

As a Senior Application Scientist, I have designed this guide to detail two orthogonal derivatization pathways:

  • C6-Electrophilic Activation & SNAr: Conversion of the C6-pyrimidinone to a reactive heteroaryl chloride, followed by nucleophilic aromatic substitution (SNAr).

  • C4-Amidation: Direct peptide coupling of the C4-carboxylic acid, leaving the C6-hydroxyl intact.

This guide provides self-validating protocols, mechanistic rationales, and in-process controls (IPCs) to ensure high-fidelity synthesis for drug development professionals.

Mechanistic Rationale & Strategy

Dual Activation via POCl3 (C6 & C4)

The C6-hydroxyl group of pyrimidines exists predominantly in the pyrimidin-6-one tautomeric form. The conventional method for synthesizing chlorinated heterocycles utilizes Phosphorus Oxychloride ( POCl3​ )[1]. When treated with POCl3​ and catalytic DMF, the system generates a highly electrophilic Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride). The lactam oxygen attacks this species, forming a superior leaving group that is subsequently displaced by chloride to yield the C6-chloro derivative.

Crucial Causality: Because the starting material also contains a C4-carboxylic acid, POCl3​ will simultaneously convert the acid into an acid chloride, yielding a highly reactive di-chloride intermediate (6-chloro-2,5-dimethylpyrimidine-4-carbonyl chloride)[2]. To isolate the 6-chloro-carboxylic acid for subsequent modular use, the protocol must incorporate a strictly temperature-controlled aqueous quench. This selectively hydrolyzes the aliphatic acid chloride back to the carboxylic acid while preserving the stable C6-heteroaromatic chloride.

Selective C4-Amidation via HATU

To functionalize the C4-position while preserving the C6-hydroxyl, direct amidation is employed. The C4-carboxylic acid is sterically hindered by the adjacent C5-methyl group and the rigid pyrimidine core. Standard carbodiimides (e.g., EDC) often result in poor yields or inactive N-acylureas.

Crucial Causality: HATU is selected because it generates an active HOAt (1-hydroxy-7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HOAt provides neighboring-group participation (anchimeric assistance), hydrogen-bonding with the incoming amine to pre-organize the transition state. This dramatically accelerates the nucleophilic attack, overcoming the steric bulk of the C5-methyl group and ensuring near-quantitative conversion[2]. The C6-pyrimidinone is unreactive under these conditions, ensuring perfect chemoselectivity.

Visualizing the Synthetic Workflows

G SM 6-Hydroxy-2,5-dimethylpyrimidine- 4-carboxylic acid POCl3 POCl3 or (COCl)2 Catalytic DMF, 80°C SM->POCl3 HATU HATU, DIPEA, R-NH2 DMF, RT SM->HATU DiChloro 6-Chloro-2,5-dimethylpyrimidine- 4-carbonyl chloride POCl3->DiChloro Water H2O Quench Selective Hydrolysis DiChloro->Water MonoChloro 6-Chloro-2,5-dimethylpyrimidine- 4-carboxylic acid Water->MonoChloro Amide 6-Hydroxy-2,5-dimethylpyrimidine- 4-carboxamide HATU->Amide

Divergent pathways for functionalizing 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid.

Self-Validating Experimental Protocols

A protocol is only as good as its validation. Because the starting pyrimidine is fully substituted, there are no aromatic protons visible by 1H NMR . Reaction progress must be tracked via the shifting of the C2 and C5 methyl singlets (~2.4–2.6 ppm) and specific mass-spectrometry IPCs.

Protocol A: Synthesis of 6-Chloro-2,5-dimethylpyrimidine-4-carboxylic acid
  • Activation: Suspend 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid (1.0 eq) in neat POCl3​ (10.0 eq). Add DMF (0.1 eq) dropwise at room temperature.

  • Heating: Heat the mixture to 80 °C for 3 hours. The suspension will become a homogenous yellow solution as the di-chloride forms.

  • IPC (Self-Validation): Remove a 10 µL aliquot and quench into 1 mL of dry methanol. Analyze via LC-MS. The presence of the methyl ester mass ( [M+H]+ = 215.0) confirms complete conversion of the starting material. Direct LC-MS of the acid chloride is unreliable due to spontaneous hydrolysis in the LC column.

  • Concentration: Cool to room temperature and remove excess POCl3​ in vacuo to yield a crude oil.

  • Selective Hydrolysis: Dissolve the oil in THF and add dropwise to a vigorously stirred mixture of ice/water (0 °C) over 30 minutes. Maintain the temperature below 5 °C to prevent hydrolysis of the C6-chloride.

  • Isolation: Extract the aqueous layer with EtOAc (3x). Dry the combined organics over Na2​SO4​ and concentrate to afford the mono-chloro carboxylic acid.

Protocol B: Direct C4-Amidation via HATU
  • Pre-activation: Dissolve the starting material (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.

  • IPC (Self-Validation): LC-MS analysis of the mixture at 15 minutes should reveal the transient HOAt-active ester mass, confirming successful activation before amine addition.

  • Coupling: Add the desired primary or secondary amine (1.1 eq) to the mixture. Stir at room temperature for 2–4 hours.

  • Workup: Dilute with EtOAc and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine. The acidic wash removes excess amine, while the basic wash removes HOAt byproducts.

  • Purification: Concentrate and purify via reverse-phase chromatography or crystallization.

Quantitative Data Summary

The table below summarizes the expected reaction metrics, validated IPC methods, and typical yields for the described transformations to allow for rapid experimental benchmarking.

EntryTransformationReagents & ConditionsIPC Validation MethodExpected YieldPurity (LC-MS)
1 Dual Activation (Di-chloride formation) POCl3​ (10 eq), DMF (cat.), 80 °C, 3hLC-MS (MeOH quench to observe methyl ester)>95% (Conversion)N/A (Intermediate)
2 Selective Hydrolysis (Mono-chloro acid)THF/Ice-Water quench, 0 °C, 1hLC-MS ( [M+H]+ = 201.0)75–85%>90%
3 C4-Amidation (Chemoselective)HATU (1.2 eq), DIPEA (3 eq), Amine, DMF, RT, 3hLC-MS (Observation of HOAt ester intermediate)80–90%>95%
4 C6-SNAr Amination (Post-chlorination)Amine (2 eq), DIPEA (2 eq), THF, 60 °C, 12hLC-MS (Mass shift from Cl to Amine)70–85%>95%

References

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Molecules (2012) URL:[Link]

  • Novel Antitubercular 6-Dialkylaminopyrimidine Carboxamides from Phenotypic Whole-Cell High Throughput Screening of a SoftFocus Library: Structure–Activity Relationship and Target Identification Studies Journal of Medicinal Chemistry (2017) URL:[Link]

  • Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis Organic Process Research & Development (2020) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid solubility in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation and aqueous transfer of functionalized pyrimidines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation and aqueous transfer of functionalized pyrimidines.

Working with 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid presents a unique set of thermodynamic and kinetic hurdles. While the base pyrimidine-4-carboxylic acid scaffold demonstrates acceptable organic solubility (up to ~20 mg/mL in DMSO)[1], the addition of hydroxyl and methyl groups significantly alters the molecule's crystal lattice energy and solvation dynamics.

This guide is designed to move beyond basic troubleshooting. We will explore the causality behind these solubility barriers and provide self-validating, step-by-step protocols to ensure your compound remains in solution from the stock vial to the biological assay.

Part 1: Physicochemical Profiling & Causality

To troubleshoot solubility, we must first understand the molecular forces at play. The table below summarizes the quantitative physicochemical properties that dictate the behavior of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid in solution.

PropertyCharacteristic / ValueMechanistic Impact on Solubility
Molecular Weight ~168.15 g/mol Moderate size is generally favorable for DMSO solvation, but the compact, planar nature allows for tight crystal packing[2].
H-Bond Donors 2 (-OH, -COOH)High capacity for intermolecular hydrogen bonding, which drastically increases the crystal lattice energy that the solvent must overcome[3].
H-Bond Acceptors 4 (N, N, O, O)Promotes strong solute-solute interactions. In aqueous media, this leads to rapid aggregation if the kinetic solubility limit is breached[3].
Ionizable Groups Carboxylic Acid (-COOH)Highly sensitive to moisture. Carboxylic acids are approximately 4x more likely to precipitate from wet DMSO because DMSO provides poor solvation for anionic species[4].

Part 2: Diagnostic FAQs

Q1: Why does my compound resist initial dissolution in standard anhydrous DMSO? A1: The primary barrier is the strong crystal lattice energy driven by the planar pyrimidine ring and extensive intermolecular hydrogen bonding[2]. Furthermore, if your DMSO has absorbed atmospheric moisture, the carboxylic acid moiety becomes highly problematic. DMSO is exceptionally poor at solvating anions, meaning even trace water content can trigger the precipitation of carboxylic acids[4].

Q2: My compound dissolves perfectly in DMSO, but immediately "crashes out" (precipitates) when added to my aqueous cell culture media. Why? A2: This is a classic solvent-shift phenomenon. Once your DMSO stock is introduced into an aqueous buffer, the DMSO molecules rapidly hydrogen-bond with the surrounding water, rendering them unavailable to solvate your compound[5]. At this point, the compound's inherent aqueous solubility dictates its state. If the working concentration exceeds the compound's kinetic solubility limit in water, it will immediately precipitate[2].

Q3: Should I make a highly concentrated DMSO stock (e.g., 1000x) to minimize the final DMSO percentage in my assay? A3: Counterintuitively, no. Increasing the stock concentration means you must add a smaller volume of the stock to your cell culture. This drastically decreases the local concentration of DMSO available to act as a co-solvent in the final assay, thereby minimizing the overall solubility of the molecule[5]. You must balance keeping the final DMSO concentration low enough to avoid cellular toxicity (typically ≤1%) while maintaining enough solvent to prevent precipitation[2].

Q4: What formulation strategies can prevent this aqueous precipitation? A4: If chemical modification of the pyrimidine core is not an option, formulation strategies are required[2]. We recommend two primary approaches:

  • Co-solvents: Adding a water-miscible solvent like PEG 400 to the assay buffer to lower the dielectric constant[3].

  • Cyclodextrin Complexation: Encapsulating the lipophilic pyrimidine core in a hydrophilic shell using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2].

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes a specific verification step to ensure the physical state of the compound before proceeding to biological assays.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions

Causality: Minimizing water uptake prevents the precipitation of the poorly solvated carboxylic acid anion.

  • Equilibration: Allow the lyophilized 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid and anhydrous DMSO (<0.1% water) to reach room temperature in a desiccator to prevent condensation[3].

  • Dissolution: Weigh the compound into a sterile, dry amber vial. Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock.

  • Thermal Sonication: Place the vial in a bath sonicator for 5-15 minutes. Sonication induces acoustic cavitation, creating localized temperature and pressure gradients that break the crystal lattice without causing bulk thermal degradation[4].

  • Validation (Visual Inspection): Hold the solution against a light source. The solution must be completely optically clear with no light scattering[3].

  • Storage: Aliquot into single-use tubes, purge the headspace with an inert gas (nitrogen or argon)[1], and store at -20°C. Crucial: Avoid freeze-thaw cycles, which synergistically enhance water uptake and promote irreversible precipitation[4].

Protocol B: Kinetic Solubility Assay via Nephelometry

Causality: Determines the exact concentration threshold before the solvent-shift triggers precipitation.

  • Buffer Preparation: Dispense your target aqueous biological buffer (e.g., PBS, pH 7.2) into a 96-well clear-bottom plate[2].

  • Serial Dilution: Spike in the DMSO stock to create a concentration gradient (e.g., 1 µM to 200 µM). Ensure the final DMSO concentration remains constant (e.g., exactly 1.0%) across all wells to isolate the variable of compound concentration[2].

  • Equilibration: Seal the plate and shake vigorously at room temperature for 1-2 hours to allow the system to reach kinetic equilibrium[2].

  • Validation (Measurement): Read the plate using a nephelometer or measure absorbance/light scattering at 620 nm[2]. Plot Concentration vs. Turbidity Signal. The kinetic solubility limit is definitively validated at the inflection point where the baseline signal sharply increases.

Protocol C: HP-β-CD Inclusion Complexation

Causality: Masks the hydrophobic pyrimidine core and disrupts intermolecular H-bonding, artificially inflating aqueous solubility.

  • Solution Prep: Dissolve HP-β-CD in water or your assay buffer to a concentration of 10-40% w/v[2].

  • Addition: Add an excess amount of the solid pyrimidine compound directly to the cyclodextrin solution[2].

  • Complexation: Vigorously stir or sonicate the suspension for 24-48 hours at room temperature to allow the thermodynamic inclusion complex to form[2].

  • Validation (Filtration & Quantification): Pass the mixture through a 0.22 µm PTFE syringe filter to remove any uncomplexed solid[2]. Quantify the final concentration of the solubilized compound in the filtrate using UV-Vis spectroscopy or HPLC[2].

Part 4: Process Workflows

TroubleshootingTree Start Compound + Anhydrous DMSO Check1 Visual Inspection: Is solution clear? Start->Check1 Sonicate Bath Sonicate (5-15 min) Check Water Content Check1->Sonicate No Aqueous Transfer to Aqueous Buffer (Final DMSO ≤ 1%) Check1->Aqueous Yes Sonicate->Check1 Retry Check2 Visual Inspection: Precipitation (Crash Out)? Aqueous->Check2 Formulation Apply Formulation Strategy: PEG 400 or HP-β-CD Check2->Formulation Yes Success Proceed to Biological Assay Check2->Success No Formulation->Aqueous Retest

Decision tree for troubleshooting pyrimidine carboxylic acid solubility and aqueous transfer.

KineticSolubility Prep Prepare DMSO Stock Dilute Serial Dilution in Buffer Prep->Dilute Incubate Shake 1-2 hrs @ RT Dilute->Incubate Measure Measure Light Scattering Incubate->Measure Analyze Identify Kinetic Solubility Limit Measure->Analyze

Workflow for determining kinetic solubility via nephelometry.

References

  • Title: Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives | Source: Benchchem | URL: 2

  • Title: Overcoming solubility issues with 6-(butylamino)-1H-pyrimidine-2,4-dione in DMSO | Source: Benchchem | URL: 3

  • Title: PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid | Source: Cayman Chemical | URL: 1

  • Title: How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? | Source: ResearchGate | URL: 5

  • Title: Samples in DMSO: What an end user needs to know | Source: Ziath | URL: 4

Sources

Optimization

how to purify 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid from reaction mixtures

Welcome to the Technical Support Center for the isolation and purification of functionalized pyrimidines. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of compounds l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of functionalized pyrimidines. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of compounds like 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid .

The core difficulty in purifying this molecule is not its reactivity, but its physicochemical duality. It is an amphoteric zwitterion (containing both a basic nitrogen and an acidic carboxylate) and a dynamic tautomer (existing in equilibrium between the 6-hydroxy and 6-oxo/pyrimidone forms)[1]. Standard purification techniques, such as silica gel chromatography or simple liquid-liquid extraction, often fail due to these properties.

This guide is designed to provide you with field-proven, causality-driven methodologies to successfully isolate this compound.

Part 1: Quantitative Physicochemical Data

To design a successful purification strategy, we must first understand the thermodynamic boundaries of the molecule. The behavior of 6-hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid closely mirrors that of related pyrimidine-4-carboxylic acids, such as orotic acid[2].

PropertyEstimated ValueImpact on Purification Strategy
pKa 1 (Carboxylic Acid) 2.0 – 2.8Requires mobile phase pH < 2.0 to fully protonate for reverse-phase HPLC retention[2].
pKa 2 (Pyrimidine Nitrogen) 8.5 – 9.2Requires pH > 10 to fully deprotonate for anion-exchange capture[3].
Isoelectric Point (pI) ~3.5 – 4.5The optimal pH target for inducing crystallization from aqueous reaction mixtures.
Tautomerism 6-hydroxy ⇌ 6-oxoCauses severe peak splitting/tailing in chromatography if pH is not strictly controlled[4].
Solubility Low in non-polar organicsPrecludes standard liquid-liquid extraction (e.g., DCM/Water); requires solid-phase or precipitation techniques.

Part 2: Purification Workflow Visualization

The following decision tree outlines the logical progression for isolating the target compound from a crude aqueous reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Aqueous) pH_Adjust Adjust pH to ~3.5 - 4.0 (Isoelectric Point) Start->pH_Adjust Check_Precip Precipitate Forms? pH_Adjust->Check_Precip Filter Vacuum Filtration & Cold Water Wash Check_Precip->Filter Yes (High Concentration) Extract Ion-Exchange Chromatography (Anion Exchange Resin) Check_Precip->Extract No (Dilute/High Impurities) Recrystallize Recrystallization (EtOH/H2O) Filter->Recrystallize Pure_Solid Pure 6-Hydroxy-2,5-dimethyl pyrimidine-4-carboxylic acid Recrystallize->Pure_Solid Prep_HPLC Preparative HPLC (0.1% TFA / MeCN) Extract->Prep_HPLC Prep_HPLC->Pure_Solid

Decision tree for the purification of amphoteric pyrimidine carboxylic acids.

Part 3: Step-by-Step Methodologies

Protocol A: Isoelectric Precipitation (Scalable First-Pass Isolation)

Because the molecule is highly polar, extracting it into organic solvents is highly inefficient. Instead, we exploit its isoelectric point (pI), where the molecule carries a net-zero charge, minimizing its hydration energy and forcing it out of the aqueous solution.

  • Reaction Quenching & Cooling : Transfer the crude aqueous reaction mixture to an ice bath and cool to 0–5 °C. Causality: Lowering the temperature decreases the kinetic solubility of the target compound.

  • pH Titration : Under vigorous stirring, slowly add 2M HCl or 2M NaOH (depending on the initial pH) until the solution reaches pH 3.5–4.0.

  • Aging : Stir the resulting suspension at 4 °C for 2 hours. Causality: Rapid precipitation traps impurities within the crystal lattice. Aging allows for Ostwald ripening, where smaller, impure crystals dissolve and re-precipitate onto larger, purer crystal faces.

  • Validation Check : Centrifuge a 1 mL aliquot of the suspension. Analyze the supernatant via UV-Vis at 254 nm. If the supernatant remains highly UV-active, the pH has not been perfectly optimized. Adjust the bulk solution in 0.1 pH increments until the supernatant absorbance is minimized.

  • Filtration & Washing : Filter the suspension under vacuum. Wash the filter cake first with ice-cold water (to remove inorganic salts) and then with a minimal volume of cold acetone (to remove lipophilic organic byproducts).

  • Drying : Dry the solid under high vacuum at 45 °C to a constant weight.

Protocol B: Preparative Reverse-Phase HPLC (High-Purity Polish)

If the crude mixture is too dilute to precipitate, or if pharmaceutical-grade purity (>99%) is required, Preparative HPLC is necessary.

  • Column Selection : Use a C18 column with high-density end-capping (e.g., Waters XBridge C18). Causality: The basic nitrogens on the pyrimidine ring will interact heavily with unreacted silanol groups on standard silica, causing severe peak tailing. End-capping prevents these secondary ion-exchange interactions.

  • Mobile Phase Preparation :

    • Buffer A : 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water (pH ~2.0).

    • Buffer B : 0.1% TFA in HPLC-grade Acetonitrile.

    • Causality: The low pH (well below the carboxylic acid pKa of ~2.8) fully protonates the carboxylate and locks the molecule into a single tautomeric/ionization state. This prevents the peak splitting commonly observed with hydroxypyrimidines[4].

  • Gradient : Run a shallow gradient from 2% B to 30% B over 20 minutes.

  • Validation Check : Inject a 10 µL analytical standard. If the target peak exhibits a tailing factor (Tf) > 1.5, the mobile phase pH is too high. Verify that the TFA concentration is exactly 0.1% v/v.

  • Recovery : Immediately lyophilize (freeze-dry) the collected fractions. Causality: Rotary evaporation at elevated temperatures in the presence of TFA can cause acid-catalyzed decarboxylation of the pyrimidine-4-carboxylic acid.

Part 4: Troubleshooting & FAQs

Q: My compound streaks heavily on normal-phase silica gel TLC. How can I monitor the reaction progress? A: Normal-phase silica is fundamentally incompatible with amphoteric heterocycles. The compound acts as a multi-point hydrogen bond donor/acceptor, leading to irreversible chemisorption. Switch to Reverse-Phase TLC (C18 plates) using a developing solvent of H₂O:MeCN:Acetic Acid (70:30:1). Alternatively, rely exclusively on LC-MS with an acidic mobile phase.

Q: During isoelectric precipitation, I get an oily suspension instead of crystals ("oiling out"). How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates above its glass transition temperature, usually due to a high concentration of organic impurities acting as a plasticizer. To correct this: redissolve the oil by warming the mixture and adding a small amount of ethanol (10-20% v/v). Seed the solution with pure crystals (if available), and cool the mixture very slowly (0.5 °C/min) to room temperature before applying an ice bath.

Q: The isolated product from precipitation is contaminated with inorganic salts (e.g., NaCl) from the neutralization step. How do I desalt it without losing yield? A: Perform a solvent-slurry wash. Suspend the crude solid in a 9:1 mixture of Ethanol:Water. Heat the mixture to reflux. The organic pyrimidine will dissolve, while inorganic salts will remain largely insoluble. Filter the mixture while hot to remove the salts, then cool the filtrate to induce crystallization of the pure pyrimidine derivative.

Q: In LC-MS, I see a major byproduct with an [M-H]- mass exactly 44 Da lighter than my target. What is this, and how do I separate it? A: A mass loss of 44 Da indicates decarboxylation (loss of CO₂), forming 6-hydroxy-2,5-dimethylpyrimidine. This is a common degradation pathway for pyrimidine-4-carboxylic acids when exposed to excessive heat or strong acids during synthesis. Because the byproduct lacks the carboxylic acid, it is significantly more basic. You can separate them easily using an Anion Exchange Resin (e.g., Amberlite IRA-400); the target carboxylic acid will bind to the resin at pH 8, while the decarboxylated byproduct will wash straight through.

References

  • NP-MRD. "Showing NP-Card for Orotic acid (NP0000198)". URL:[Link]

  • PubChem. "Orotic Acid | C5H4N2O4 | CID 967". URL:[Link]

  • ACS Publications. "Tautomer Standardization in Chemical Databases: Deriving Business Rules from Quantum Chemistry". URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic Acid

Introduction Welcome to the technical support center for the crystallization of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid. As a key intermediate in pharmaceutical synthesis, achieving high purity, consistent cry...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for the crystallization of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid. As a key intermediate in pharmaceutical synthesis, achieving high purity, consistent crystal form (polymorph), and a desirable particle size distribution for this compound is paramount. Crystallization is a critical purification and particle engineering step that significantly impacts downstream processing, bioavailability, and stability of the final active pharmaceutical ingredient (API).[1]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and optimize your crystallization processes. Our approach is grounded in the fundamental principles of physical chemistry and crystal engineering to empower you with the scientific rationale behind each step.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: No crystals are forming after cooling my solution.

Question: I've dissolved my compound in a hot solvent and allowed it to cool, but no crystals have appeared, even after an extended period. What's going wrong?

Answer: The absence of crystal formation is typically due to insufficient supersaturation, the presence of impurities, or an inappropriate choice of solvent.[2][3] Supersaturation is the primary driving force for crystallization; without it, molecules will remain in solution.

Possible Causes & Solutions:

  • Insufficient Supersaturation: The solution may be too dilute.

    • Solution: Re-heat the solution and carefully evaporate a portion of the solvent to increase the compound's concentration.[4] Cool the solution again to see if crystals form. Be cautious not to over-concentrate, as this can lead to "oiling out" (see Issue 2).

  • High Energy Barrier for Nucleation: Sometimes, even in a supersaturated solution, crystals need a nudge to start forming.

    • Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[3] The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding. If you have a small amount of the solid compound, add a single, tiny crystal (a "seed crystal") to the cooled solution.[4] This provides a template for further crystal growth.

  • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at low temperatures.[2]

    • Solution: A different solvent or a solvent/anti-solvent system is needed. Consult the Solvent Selection FAQ (Q1) and the Solvent Screening Protocol below.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation, effectively keeping the compound in solution.[2]

    • Solution: Ensure your starting material is as pure as possible. If necessary, re-purify the compound using another method, such as column chromatography, before attempting crystallization.

Issue 2: My compound is "oiling out" instead of forming crystals.

Question: When I cool my solution, a liquid layer (an oil) separates instead of solid crystals. What causes this and how can I fix it?

Answer: "Oiling out" or liquid-liquid phase separation occurs when the solute comes out of solution at a temperature above its melting point in the solvent system or when the level of supersaturation is too high for the molecules to organize into a crystal lattice.[5]

Possible Causes & Solutions:

  • Excessive Supersaturation: The solution is too concentrated.

    • Solution: Add a small amount of hot solvent back into the mixture to re-dissolve the oil. Then, allow the solution to cool much more slowly. A lower concentration reduces the supersaturation level, giving molecules more time to arrange themselves into an ordered crystal lattice.[5]

  • Rapid Cooling Rate: Cooling the solution too quickly can shock the system, not allowing sufficient time for the ordered arrangement of molecules.[5]

    • Solution: Employ a slower, more controlled cooling rate. Insulate the flask with glass wool or place it in a dewar to slow down heat transfer. A programmable cooling bath can also provide precise control.

  • Presence of Impurities: Impurities can depress the melting point of your compound and disrupt the crystallization process.[5]

    • Solution: Further purification of the compound is recommended before recrystallization.

Issue 3: The crystal yield is very low.

Question: I've successfully formed crystals, but the final isolated mass is much lower than expected. How can I improve my yield?

Answer: A low yield often indicates that a significant amount of the compound remains dissolved in the mother liquor (the leftover solution after filtration).[4]

Possible Causes & Solutions:

  • Using Too Much Solvent: The most common cause is dissolving the compound in an unnecessarily large volume of hot solvent.[4]

    • Solution: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated compound until a clear solution is just obtained.[5]

  • Incomplete Crystallization: The final cooling temperature may not be low enough to maximize crystal formation.

    • Solution: After the solution has cooled to room temperature and crystal formation appears to have stopped, place the flask in an ice bath or refrigerator (ensure the solvent won't freeze) for at least 30 minutes. This will decrease the compound's solubility further and promote more complete crystallization.[5]

  • Recovering a Second Crop: The mother liquor is still saturated with your compound at the final cooling temperature.

    • Solution: Collect the filtrate (mother liquor) and boil off a portion of the solvent. Upon cooling this more concentrated solution, a "second crop" of crystals may form. Note that this second crop may be less pure than the first.

Issue 4: The product is a fine powder, not well-defined crystals.

Question: My crystallization resulted in a microcrystalline powder that is difficult to filter and handle. How can I grow larger crystals?

Answer: The formation of very small crystals is typically due to an excessively high rate of nucleation, where too many crystals start growing at once, competing for the available solute.[5]

Possible Causes & Solutions:

  • High Supersaturation/Rapid Cooling: As with oiling out, a solution that is too concentrated or cooled too quickly can lead to a burst of nucleation.

    • Solution: Reduce the initial concentration and/or slow down the cooling rate significantly.[5] The goal is to remain in the "metastable zone" where existing crystals grow preferentially over the formation of new nuclei.

  • Agitation: Mechanical disturbances or vibrations can induce rapid nucleation.[6]

    • Solution: Place the crystallization vessel in a quiet, undisturbed location away from vibrations (e.g., away from vacuum pumps or centrifuges).

  • Solvent Choice: The solvent system may not be optimal for crystal growth.

    • Solution: Experiment with different solvents or solvent mixtures. A solvent in which the compound has slightly higher solubility at cool temperatures may slow down the crystallization process and encourage the growth of larger, more well-defined crystals.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best starting solvent for crystallizing 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid?

A1: The ideal crystallization solvent is one in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below.[2] For a molecule like 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid, which has both polar (carboxylic acid, hydroxyl, pyrimidine nitrogens) and non-polar (dimethyl group) features, a range of solvents should be considered.

  • Good Starting Points: Common solvents for pyrimidine derivatives include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).[2][7] Given the carboxylic acid group, polar protic solvents are often effective.

  • Solvent Pairs: If no single solvent is ideal, a solvent pair can be used. This involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which it is insoluble.[5] For this compound, a good pair might be dissolving in hot ethanol ("good" solvent) and then adding water ("poor" solvent) dropwise until the solution becomes cloudy.

  • Systematic Approach: The most reliable method is to perform a small-scale Solvent Screening Experiment (see Protocol 1).

Q2: How does pH impact the crystallization of this compound?

A2: The pH of the solution is a critical variable due to the carboxylic acid group (pKa ≈ 2-5) and the basic pyrimidine nitrogens. The ionization state of the molecule dramatically affects its solubility in aqueous media.[8]

  • Low pH (Acidic): Below its pKa, the carboxylic acid group is protonated (-COOH). In this neutral form, the molecule is less polar and will have its lowest solubility in water. Crystallization from an aqueous system is most favorable at a pH below the pKa.

  • High pH (Basic): Above its pKa, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻). This ionic form is much more polar and highly soluble in water.

  • Application: You can use this property to your advantage. Dissolve the compound in a dilute aqueous base (e.g., NaOH or NaHCO₃ solution) where it will be highly soluble. Then, slowly add an acid (e.g., HCl) to lower the pH. As the pH drops below the pKa, the neutral compound will form and, if the concentration is sufficient, crystallize out of solution.[9] This technique is excellent for removing base-insoluble impurities.

Q3: What is polymorphism and why should I be concerned about it?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[1][10] These different forms, or polymorphs, can have distinct physicochemical properties, including:

  • Solubility and Dissolution Rate

  • Stability and Shelf-life

  • Melting Point

  • Bioavailability

For pharmaceutical compounds, controlling polymorphism is a regulatory requirement and is crucial for ensuring consistent product performance and safety.[1][11] The crystallization conditions—particularly the choice of solvent, cooling rate, and temperature—can dictate which polymorph is formed.[12][13] It is essential to characterize the resulting solid form (e.g., using XRPD, DSC) to ensure you are consistently producing the desired polymorph.

Q4: My compound is only soluble in high-boiling solvents like DMF or DMSO. How can I crystallize it?

A4: High-boiling polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often difficult to remove and are not ideal for standard cooling crystallization. For this scenario, anti-solvent techniques are highly effective.

  • Anti-Solvent Vapor Diffusion: Dissolve your compound in a minimal amount of DMF or DMSO in a small, open vial. Place this vial inside a larger, sealed jar containing a volatile anti-solvent (a solvent in which your compound is insoluble but is miscible with DMF/DMSO). Common anti-solvents for this purpose include diethyl ether, dichloromethane (DCM), or water.[2][14] The anti-solvent vapor will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting the slow growth of high-quality crystals.

  • Liquid Anti-Solvent Addition: Dissolve the compound in DMF or DMSO. Then, slowly add the liquid anti-solvent dropwise with stirring. This will induce precipitation. This method is faster but often yields smaller crystals compared to vapor diffusion.

Data Presentation & Visualizations

Table 1: Potential Solvents for Crystallization Screening
SolventBoiling Point (°C)Polarity (Dielectric Constant)Key Characteristics
Water10080.1Excellent anti-solvent for less polar compounds. Solubility is highly pH-dependent for this target.[8]
Ethanol7824.5Good general-purpose polar protic solvent for pyrimidines.[2]
Methanol6532.7Similar to ethanol, but more polar and has a lower boiling point.[15]
Isopropanol8218.3Less polar than ethanol; may offer different solubility profile.
Ethyl Acetate776.0Medium polarity solvent. Often used for less polar compounds.[2]
Acetone5620.7Polar aprotic solvent; often used in combination with water or hexane.[7]
Acetonitrile8237.5Polar aprotic solvent; can be effective for compounds with nitrile or amide groups.
Dimethylformamide (DMF)15336.7High-boiling polar aprotic solvent, useful for highly insoluble compounds via anti-solvent methods.[16][17]
Dimethyl Sulfoxide (DMSO)18946.7Very strong, high-boiling polar aprotic solvent. Use as a last resort with anti-solvent techniques.[16]
Diagram 1: General Crystallization Troubleshooting Workflow

G cluster_causes1 Potential Causes cluster_causes2 Potential Causes cluster_solutions1 Solutions cluster_solutions2 Solutions start Start: Cooled Solution no_xtals Problem: No Crystals Formed start->no_xtals oiling_out Problem: Oiling Out start->oiling_out low_yield Problem: Low Yield start->low_yield poor_morph Problem: Fine Powder start->poor_morph success Success: Good Crystals start->success cause1a Not Supersaturated no_xtals->cause1a cause1b Impure Material no_xtals->cause1b cause1c Wrong Solvent no_xtals->cause1c oiling_out->cause1b cause2a Too Concentrated oiling_out->cause2a cause2b Cooled Too Fast oiling_out->cause2b solution1a Evaporate Solvent low_yield->solution1a Check mother liquor solution2b Slow Cooling Rate poor_morph->solution2b cause1a->solution1a solution1b Scratch / Seed cause1a->solution1b solution1c Re-purify Material cause1b->solution1c solution1d Solvent Screen cause1c->solution1d solution2a Dilute Solution cause2a->solution2a cause2b->solution2b solution1a->success Re-attempt solution1b->success Re-attempt solution1c->success Re-attempt solution1d->success Re-attempt solution2a->success Re-attempt solution2b->success Re-attempt

Caption: A logical workflow for diagnosing and solving common crystallization problems.

Diagram 2: Anti-Solvent Vapor Diffusion Setup

G cluster_jar Sealed Reservoir Chamber cluster_vial Inner Vial solution Solution: Compound dissolved in 'Good' Solvent (e.g., DMF) anti_solvent Reservoir of 'Anti-Solvent' (e.g., Diethyl Ether) step1 1. Anti-Solvent Evaporates step1->anti_solvent step2 2. Vapor Diffuses into Solution step1->step2 step2->solution step3 3. Solubility Decreases step2->step3 step4 4. Crystals Form Slowly step3->step4

Caption: Schematic of an anti-solvent vapor diffusion crystallization experiment.

Key Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent system for crystallization.

Materials:

  • ~50 mg of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid

  • Set of small test tubes (10-12)

  • Selection of solvents from Table 1 (e.g., water, ethanol, ethyl acetate, acetone)

  • Hot plate or water bath

  • Pasteur pipettes

Procedure:

  • Place ~2-3 mg of your compound into each test tube.

  • To the first test tube, add the first solvent dropwise at room temperature, agitating after each drop.

  • Observation 1 (Solubility at RT):

    • If the solid dissolves in <0.5 mL, it is likely too soluble. Note this and move to the next solvent.

    • If the solid does not dissolve, proceed to the next step.

  • Gently heat the suspension in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Observation 2 (Solubility when Hot): Note the approximate volume of hot solvent required. If it takes a very large volume, the solvent is likely a poor choice.

  • Remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Observation 3 (Crystallization on Cooling): Observe if crystals form. Note their quality (e.g., needles, plates, powder).

  • If crystals form, place the test tube in an ice bath to see if more product crystallizes.

  • Repeat steps 2-8 for each selected solvent.

  • Analysis: The best solvent is one where the compound is sparingly soluble at room temperature but readily soluble when hot, and which produces a good crop of crystals upon cooling.

Protocol 2: Standard Cooling Crystallization

Objective: To purify the compound using a single-solvent system.

Materials:

  • Crude 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid

  • Optimal solvent identified from Protocol 1

  • Erlenmeyer flask (sized so the solvent will fill it about halfway)

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude compound in the Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent.

  • Heat the mixture to near the solvent's boiling point while stirring.

  • Add more hot solvent in small portions until the compound is completely dissolved. Avoid adding a large excess.[2]

  • (Optional Hot Filtration): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature.

  • Further Cooling: Once crystal formation at room temperature is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for several minutes. Then, transfer the crystals to a watch glass or drying dish to dry completely (an oven at low heat or a vacuum desiccator can be used).

References

  • IUCr Journals. Controlling polymorphism of pharmaceutical cocrystals via polymer assisted cocrystallization in continuous processes. Available at: [Link].

  • ResearchGate. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Available at: [Link].

  • ACS Publications. Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design. Available at: [Link].

  • DSpace@MIT. Control of polymorphism in continuous crystallization. Available at: [Link].

  • CrystEngComm (RSC Publishing). Strategy for control of crystallization of polymorphs. Available at: [Link].

  • MDPI. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Available at: [Link].

  • MDPI. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Available at: [Link].

  • MDPI. Effects of Preferential Incorporation of Carboxylic Acids on the Crystal Growth and Physicochemical Properties of Aragonite. Available at: [Link].

  • PubMed. Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Available at: [Link].

  • ACS Publications. Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Available at: [Link].

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Available at: [Link].

  • Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link].

  • Zibo Bofan Chemical Co., Ltd. How do acids affect the crystallization of substances? - Blog. Available at: [Link].

  • Heterocyclic Letters. A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available at: [Link].

  • ACS Publications. Salts, Binary and Ternary Cocrystals of Pyrimethamine: Mechanosynthesis, Solution Crystallization, and Crystallization from the Gas Phase. Available at: [Link].

  • Quora. During crystallisation, what is the most likely cause for getting no crystal growth?. Available at: [Link].

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available at: [Link].

Sources

Reference Data & Comparative Studies

Validation

comparing synthetic routes for 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid production

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its structural motif is found in various biologically active molecules, making the development of efficient and scalable synthetic routes a critical endeavor for pharmaceutical research and development. This guide provides a comparative analysis of plausible synthetic strategies for the production of this target molecule. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a quantitative comparison of their respective strengths and weaknesses to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are proposed and evaluated, based on established principles of pyrimidine ring synthesis. These routes are:

  • Route 1: The Classic Condensation Approach - Building the pyrimidine core from acyclic precursors through a cyclocondensation reaction.

  • Route 2: The Functional Group Interconversion Approach - Modifying a pre-existing pyrimidine scaffold to introduce the desired functionalities.

Route 1: The Classic Condensation Approach

This strategy relies on the well-established condensation reaction between a β-dicarbonyl compound (or its equivalent) and a urea or amidine derivative to construct the pyrimidine ring. For the synthesis of 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid, a suitable β-ketoester is the key starting material.

Mechanistic Rationale

The core of this synthesis is a cyclocondensation reaction. The reaction is typically catalyzed by a base, which deprotonates the active methylene group of the β-ketoester, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl groups of urea. An intramolecular cyclization is followed by dehydration to afford the pyrimidine ring. The choice of a substituted urea or a specific β-ketoester allows for the introduction of the desired substituents on the pyrimidine core.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-3-oxobutanoate

  • Reaction: Sodium ethoxide is prepared in situ by reacting sodium metal with absolute ethanol. To this, ethyl acetoacetate is added, followed by the dropwise addition of methyl iodide. The reaction mixture is refluxed, cooled, and then worked up to yield ethyl 2-methyl-3-oxobutanoate.

  • Detailed Steps:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, add 200 mL of dry ethanol.

    • Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces.

    • After all the sodium has reacted, cool the solution to room temperature and add 65 g (0.5 mol) of ethyl acetoacetate.

    • From the dropping funnel, add 71 g (0.5 mol) of methyl iodide dropwise over 1 hour.

    • Reflux the mixture for 4 hours.

    • Distill off the excess ethanol.

    • Add 100 mL of water and extract with diethyl ether (3 x 50 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Step 2: Cyclocondensation with Urea

  • Reaction: The synthesized ethyl 2-methyl-3-oxobutanoate is reacted with urea in the presence of a base, such as sodium ethoxide in ethanol, to form the pyrimidine ring.

  • Detailed Steps:

    • Prepare a solution of sodium ethoxide by dissolving 11.5 g (0.5 mol) of sodium in 250 mL of absolute ethanol.

    • To this solution, add 30 g (0.5 mol) of urea and 72 g (0.5 mol) of ethyl 2-methyl-3-oxobutanoate.

    • Heat the mixture under reflux for 8 hours.

    • Cool the reaction mixture in an ice bath to precipitate the sodium salt of the product.

    • Filter the precipitate and wash with cold ethanol.

    • Dissolve the salt in water and acidify with concentrated hydrochloric acid to a pH of 3-4.

    • The precipitate of 6-hydroxy-2,5-dimethylpyrimidin-4(1H)-one is collected by filtration, washed with cold water, and dried.

Step 3: Hydrolysis of the Ester (if starting with a different β-ketoester to form an ester at the 4-position)

Note: The direct condensation with urea and a dicarbonyl compound that would lead to a carboxylic acid at the 4-position is challenging. A more common approach is to synthesize the corresponding ester and then hydrolyze it.

  • Reaction: The pyrimidine-4-carboxylic acid ester is hydrolyzed to the corresponding carboxylic acid using a strong base like sodium hydroxide, followed by acidification.

  • Detailed Steps:

    • Suspend the pyrimidine-4-carboxylic acid ester in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

    • Cool the solution to room temperature and carefully acidify with concentrated hydrochloric acid to pH 2-3.

    • The precipitated 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol/water.

Data Summary: Route 1
ParameterStep 1: AlkylationStep 2: CyclocondensationStep 3: HydrolysisOverall
Yield 70-80%60-70%85-95%~35-53%
Purity High after distillationModerate, requires recrystallizationHigh after recrystallizationHigh
Key Reagents Sodium, Ethanol, Ethyl acetoacetate, Methyl iodideSodium, Ethanol, UreaSodium Hydroxide, Hydrochloric Acid-
Safety Concerns Use of metallic sodium (highly reactive with water), flammable solvents.Use of metallic sodium, flammable solvents.Handling of concentrated acid and base.Multiple hazardous steps.
Scalability Moderate; handling large quantities of sodium can be hazardous.Moderate.Scalable.Moderate.
Workflow Diagram: Route 1

Route1_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclocondensation cluster_step3 Step 3: (Hypothetical) Hydrolysis A Ethyl acetoacetate D Ethyl 2-methyl-3-oxobutanoate A->D B Methyl iodide B->D C Sodium ethoxide C->D F 6-Hydroxy-2,5-dimethylpyrimidin-4(1H)-one D->F E Urea E->F H 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid F->H G NaOH, then HCl G->H

Caption: Synthetic workflow for Route 1.

Route 2: The Functional Group Interconversion Approach

This approach starts with a commercially available or easily synthesized pyrimidine derivative and modifies its functional groups to arrive at the target molecule. A plausible starting material would be a halogenated pyrimidine.

Mechanistic Rationale

This strategy leverages the reactivity of substituted pyrimidines. For instance, a chloro or bromo substituent on the pyrimidine ring can be displaced by a nucleophile, such as a hydroxide, to introduce the hydroxyl group. A methyl group can be oxidized to a carboxylic acid, or a cyano group can be hydrolyzed. This route offers the advantage of potentially fewer steps if a suitable starting material is available.

Experimental Protocol

Step 1: Synthesis of 4,6-dichloro-2,5-dimethylpyrimidine

  • Reaction: Commercially available 2,5-dimethyl-4,6-dihydroxypyrimidine can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the corresponding dichloropyrimidine.

  • Detailed Steps:

    • In a round-bottom flask equipped with a reflux condenser, place 2,5-dimethyl-4,6-dihydroxypyrimidine.

    • Carefully add an excess of phosphorus oxychloride.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.

    • The solid product is collected by filtration, washed with cold water, and dried.

Step 2: Selective Hydrolysis of the 6-Chloro Group

  • Reaction: One of the chloro groups is selectively hydrolyzed to a hydroxyl group by treatment with a base under controlled conditions. The 4-position is generally more reactive towards nucleophilic substitution.

  • Detailed Steps:

    • Dissolve the 4,6-dichloro-2,5-dimethylpyrimidine in an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) while monitoring the reaction progress by TLC.

    • Once the desired level of conversion is achieved, cool the mixture and acidify with hydrochloric acid.

    • The product, 4-chloro-6-hydroxy-2,5-dimethylpyrimidine, precipitates and is collected by filtration.

Step 3: Carboxylation at the 4-Position

  • Reaction: The remaining chloro group at the 4-position can be converted to a carboxylic acid. This can be achieved through various methods, such as a palladium-catalyzed carbonylation reaction or via a Grignard reagent followed by carboxylation with CO₂. A more direct, though potentially lower-yielding, method could involve direct oxidation of a methyl group if the starting material were different, though this is less controlled. A more plausible route from the 4-chloro intermediate would be a cyanation followed by hydrolysis.

Alternative Step 3 & 4: Cyanation and Hydrolysis

  • Step 3a: Cyanation: The 4-chloro-6-hydroxy-2,5-dimethylpyrimidine is reacted with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO to introduce the cyano group at the 4-position.

  • Detailed Steps:

    • Dissolve the 4-chloro-6-hydroxy-2,5-dimethylpyrimidine in DMSO.

    • Add sodium cyanide and heat the mixture at 100-120 °C for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and pour it into water to precipitate the product.

    • Filter, wash, and dry the 6-hydroxy-2,5-dimethylpyrimidine-4-carbonitrile.

  • Step 3b: Hydrolysis of the Nitrile: The nitrile is then hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Detailed Steps:

    • Reflux the 6-hydroxy-2,5-dimethylpyrimidine-4-carbonitrile in a mixture of concentrated sulfuric acid and water.

    • After the reaction is complete, cool the mixture and pour it onto ice.

    • The precipitated 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid is collected by filtration, washed, and recrystallized.

Data Summary: Route 2
ParameterStep 1: ChlorinationStep 2: Selective HydrolysisStep 3a: CyanationStep 3b: HydrolysisOverall
Yield 80-90%50-60% (selectivity is key)70-80%80-90%~22-43%
Purity HighModerate, may require chromatographyHighHighHigh
Key Reagents Phosphorus oxychlorideSodium HydroxideSodium Cyanide, DMSOSulfuric Acid-
Safety Concerns POCl₃ is highly corrosive and reacts violently with water.Handling of strong base.Use of highly toxic cyanide salts.Handling of concentrated acid.Multiple highly hazardous reagents.
Scalability Moderate due to the hazards of POCl₃.Challenging to control selectivity on a large scale.Hazardous on a large scale due to cyanide.Scalable.Challenging.
Workflow Diagram: Route 2

Route2_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Selective Hydrolysis cluster_step3a Step 3a: Cyanation cluster_step3b Step 3b: Hydrolysis A 2,5-Dimethyl-4,6-dihydroxypyrimidine C 4,6-Dichloro-2,5-dimethylpyrimidine A->C B POCl₃ B->C E 4-Chloro-6-hydroxy-2,5-dimethylpyrimidine C->E D NaOH (aq) D->E G 6-Hydroxy-2,5-dimethylpyrimidine-4-carbonitrile E->G F NaCN, DMSO F->G I 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid G->I H H₂SO₄, H₂O H->I

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendation

Both synthetic routes present viable pathways to 6-Hydroxy-2,5-dimethylpyrimidine-4-carboxylic acid, each with its own set of advantages and disadvantages.

  • Route 1 (Classic Condensation) is generally more straightforward in terms of reaction types and may be more amenable to scale-up if the initial handling of sodium metal can be managed safely. The overall yield is respectable, and the starting materials are relatively inexpensive. This route is recommended for laboratories equipped to handle reactive metals and looking for a cost-effective synthesis.

  • Route 2 (Functional Group Interconversion) offers a more modular approach but involves more hazardous reagents, such as phosphorus oxychloride and sodium cyanide. The selectivity in the hydrolysis step can also be a challenge, potentially leading to lower yields and purification difficulties. This route might be preferred if the starting dichloropyrimidine is readily available or if specific analogues are being targeted through modification of the functionalization sequence.

For general laboratory-scale synthesis with a focus on cost-effectiveness and procedural simplicity (despite the use of sodium), Route 1 is the recommended approach . However, a thorough risk assessment and adherence to strict safety protocols are paramount for either route. Further optimization of reaction conditions for both routes could lead to improved yields and process efficiency.

References

A comprehensive list of general pyrimidine synthesis methods can be found in the following resources. Specific procedural details for the proposed steps are based on standard organic chemistry transformations and analogous reactions reported in the literature.

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

  • Organic Syntheses. (n.d.). Collective Volumes. [Link] (A reliable source for detailed and verified organic chemistry procedures, including many relevant to the synthesis of heterocyclic compounds).

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

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